4-Methylcyclohexanone oxime
Description
Overview and Significance of 4-Methylcyclohexanone (B47639) Oxime in Contemporary Chemical Research
The significance of 4-Methylcyclohexanone oxime in modern chemical research stems from its role as a versatile synthetic intermediate. It is a precursor in the synthesis of other valuable compounds, such as 4-methylcyclohexylamine (B30895), which can be produced through the reduction of the oxime group. google.com This amine, in turn, can be a building block for more complex molecules.
Furthermore, the compound is instrumental in studies of reaction mechanisms, particularly the Beckmann rearrangement. scielo.org.mx This classic organic reaction transforms oximes into amides or lactams and is sensitive to the structure of the starting oxime. This compound provides a substituted model to investigate the stereoelectronic requirements and catalytic conditions of this rearrangement. scielo.org.mxingentaconnect.com Research has explored this transformation using various catalysts, including solid acids and even nanocrystalline materials, aiming for greener and more efficient synthetic routes. scielo.org.mxingentaconnect.com The compound has also been utilized in electrochemical synthesis studies, for instance, in methods coupling nitrate (B79036) reduction with C-N bond formation to produce the oxime with high selectivity. chinesechemsoc.org
Structural Characteristics and Isomeric Considerations of this compound
The structure of this compound, with the chemical formula C₇H₁₃NO, consists of a cyclohexane (B81311) ring substituted at position 4 with a methyl group and featuring an oxime functional group at position 1. nih.gov The presence of the C=N double bond in the oxime group gives rise to geometric isomerism, specifically E/Z isomerism. researchgate.net These isomers differ in the spatial orientation of the hydroxyl (-OH) group relative to the cyclohexane ring. The interconversion between E and Z isomers can be influenced by factors such as acid catalysis and solvent. sci-hub.se
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO nih.gov |
| Molecular Weight | 127.18 g/mol nih.gov |
| IUPAC Name | N-(4-methylcyclohexylidene)hydroxylamine nih.gov |
| CAS Number | 4994-13-2 nih.gov |
| Topological Polar Surface Area | 32.6 Ų nih.gov |
Table 2: Spectroscopic Data for Cyclohexanone (B45756) Oxime (for comparison)
| Data Type | Characteristic Peaks |
|---|---|
| ¹H NMR (CDCl₃) | δ = 2.54-2.49 (m, 2H), 2.30-2.10 (m, 2H), 1.80-1.60 (m, 6H) rsc.org |
| ¹³C NMR (CDCl₃) | δ = 161, 32.3, 27.0, 25.9, 25.7, 24.6 rsc.org |
| IR (liquid film, cm⁻¹) | ν = 3188, 2932, 2860, 1664 (C=N) rsc.org |
Role of the Methyl Substituent in this compound Reactivity and Properties
The methyl group at the 4-position of the cyclohexanone ring, while seemingly simple, exerts a significant influence on the reactivity and properties of the oxime. Its primary electronic effect is that of an electron-donating group through induction. This effect increases the electron density on the oxime's C=N bond.
This increased nucleophilicity can enhance the rate of certain reactions. For example, in the Beckmann rearrangement, the electron-donating nature of the methyl group facilitates the migration step, potentially leading to faster reaction rates compared to the unsubstituted cyclohexanone oxime. Conversely, in other reactions like photooximation, the presence of a methyl group on the cyclohexane ring has been observed to lower the yield of the corresponding oxime compared to the unsubstituted cyclohexane. iupac.org
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylcyclohexylidene)hydroxylamine | |
|---|---|---|
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InChI |
InChI=1S/C7H13NO/c1-6-2-4-7(8-9)5-3-6/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQARYSVUDNOHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284829 | |
| Record name | 4-Methylcyclohexanone oxime | |
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Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4994-13-2 | |
| Record name | 4-Methylcyclohexanone oxime | |
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| Record name | 4-Methylcyclohexanone oxime | |
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| Record name | 4-Methylcyclohexanone oxime | |
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| Record name | 4-Methylcyclohexanone oxime | |
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Synthetic Methodologies for 4 Methylcyclohexanone Oxime and Its Derivatives
Conventional Synthetic Pathways for 4-Methylcyclohexanone (B47639) Oxime
The most traditional and widely employed method for synthesizing 4-Methylcyclohexanone oxime is the direct condensation of the corresponding ketone with a hydroxylamine (B1172632) salt. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.
The reaction between 4-Methylcyclohexanone and hydroxylamine hydrochloride (NH₂OH·HCl) is the cornerstone of conventional synthesis, producing the oxime and water. byjus.combartleby.com The process involves the nucleophilic nitrogen atom of free hydroxylamine attacking the electrophilic carbonyl carbon of the ketone. chegg.com
The formation of ketoximes is typically conducted under controlled temperature and time to maximize yield and minimize side reactions. The reaction temperature for the oximation of cyclic ketones generally ranges from 30°C to 110°C, with reaction times between 30 minutes and 4 hours. google.comgoogle.com Stoichiometrically, a slight excess of the hydroxylamine salt is often used to ensure complete conversion of the ketone. For the synthesis of the closely related cyclohexanone (B45756) oxime, molar ratios of hydroxylamine to ketone are reported in the range of 1:0.8 to 1:1.5. google.com
The choice of solvent plays a critical role in the oximation reaction, influencing reactant solubility, reaction rate, and product isolation. Alkanols such as ethanol (B145695) or methanol (B129727) are commonly used. google.com Toluene is also employed as a solvent in industrial processes for the synthesis of analogous cyclic oximes. google.com Studies on the synthesis of cyclohexanone oxime have demonstrated how different solvents can affect conversion and selectivity, providing insight applicable to its methylated derivative.
Since the reactant is the salt hydroxylamine hydrochloride, a base is required to liberate the free, nucleophilic hydroxylamine (NH₂OH). scribd.comstudylib.net The base neutralizes the hydrochloric acid, shifting the equilibrium towards the formation of the free hydroxylamine, which then reacts with the ketone. Heterogeneous carbonate bases are utilized in some patented processes for ketoxime preparation. google.com The addition of a base like sodium hydroxide (B78521) or sodium acetate (B1210297) is a common practice to facilitate the reaction.
After the reaction is complete, a purification process is necessary to isolate the this compound from unreacted starting materials, salts, and byproducts. A common laboratory procedure involves pouring the reaction mixture into water and separating the crude product. orgsyn.org For the analogous cyclohexanone oxime, which is often produced in a solvent like toluene, purification can be achieved by washing the organic solution. google.comgoogleapis.com This washing can be done with water or a dilute aqueous base solution (e.g., NaOH) to remove impurities and non-vaporizable residues. google.comgoogleapis.com The final step often involves removing the solvent under reduced pressure and, if necessary, further purifying the solid oxime by recrystallization, typically from water. studylib.net
Condensation of 4-Methylcyclohexanone with Hydroxylamine Hydrochloride
Advanced and Sustainable Synthetic Strategies for this compound
In line with the principles of green chemistry, several advanced and sustainable methods for oxime synthesis have been developed. These strategies aim to reduce solvent use, energy consumption, and waste generation.
One such approach is mechanochemistry, or "grindstone chemistry," which involves the solvent-free grinding of reactants. nih.gov The synthesis of various aldoximes and ketoximes has been achieved in excellent yields by grinding the carbonyl compound, hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature. nih.gov This method minimizes waste and often requires significantly shorter reaction times. A versatile and robust mechanochemical route has been established for a broad range of ketones, demonstrating high conversion rates. researchgate.net
The use of environmentally benign solvents is another key area of sustainable synthesis. Reactions have been successfully carried out using mineral water as a solvent, which can be effective due to the presence of natural minerals, avoiding the need for a catalyst. ias.ac.in
Electrosynthesis represents a cutting-edge, sustainable alternative. A one-pot electrochemical method for synthesizing cyclohexanone oxime at ambient conditions has been reported. nih.gov This process uses aqueous nitrate (B79036) as the nitrogen source and a Zn-Cu alloy catalyst to drive the electrochemical reduction of nitrate to a hydroxylamine intermediate, which then reacts in situ with the ketone. nih.gov This approach avoids the harsh conditions typically required for hydroxylamine production. nih.gov
Electrochemical Synthesis Approaches
Electrochemical synthesis represents a promising frontier for the production of this compound and its analogues. This method utilizes electrical energy to drive the reduction of nitrogen-containing compounds, primarily nitrate, to hydroxylamine, which then reacts with the ketone precursor in a one-pot process under ambient conditions. acs.orgnih.gov This approach circumvents the need for the separate, energy-intensive production of hydroxylamine. nih.gov
The core of this electrochemical strategy is the reduction of aqueous nitrate (NO₃⁻) at the cathode of an electrochemical cell. nih.gov This process generates a crucial hydroxylamine intermediate (*NH₂OH) directly on the catalyst surface. acs.org This highly reactive intermediate does not need to be isolated; instead, it undergoes an immediate nucleophilic addition-elimination reaction with 4-methylcyclohexanone present in the electrolyte to form this compound. nih.govacs.org
This one-pot, two-step electrochemical-chemical (EChem-Chem) process offers a sustainable pathway by converting nitrate, often considered a water pollutant, into a value-added organonitrogen compound. nih.govresearchgate.net The reaction mechanism involves the electrocatalytic reduction of nitrate to the hydroxylamine intermediate, which then couples with the ketone to form the C=N bond of the oxime. researchgate.netacs.org The fast and favorable kinetics of this subsequent chemical reaction ensures an efficient conversion to the final oxime product. nih.govacs.org
The success of the electrochemical synthesis of oximes is highly dependent on the design of the electrocatalyst. The catalyst must selectively reduce nitrate to hydroxylamine while suppressing the further reduction to ammonia (B1221849) (NH₃), which is a common and often more favorable reaction pathway. nih.govresearchgate.net
A notable breakthrough in this area is the development of zinc-copper (Zn-Cu) alloy catalysts. nih.govacs.org Research has demonstrated that the composition of the alloy is critical to its performance. For instance, pure copper catalysts tend to have strong adsorption of nitrogen species, leading to the complete reduction of the hydroxylamine intermediate to ammonia. nih.govacs.org Conversely, pure zinc catalysts often require high potentials for the reaction to proceed. nih.govacs.org
An optimized composition, specifically a Zn₉₃Cu₇ alloy, has been shown to achieve an excellent balance. nih.govresearchgate.net This particular alloy facilitates the efficient conversion of nitrate to the hydroxylamine intermediate and its subsequent reaction with the ketone, leading to high yields of the desired oxime. nih.govacs.org The performance of these alloys is attributed to the optimized surface adsorption of nitrogen species, which is crucial for controlling product selectivity. nih.govnih.govchemrxiv.org Other catalysts, such as Cu-Mo dual-site catalysts, have also shown exceptionally high efficiency in selectively producing the hydroxylamine intermediate required for oximation. acs.orgnih.govmatilda.science
| Catalyst | Faradaic Efficiency (FE) for Oxime | Yield | Current Density | Reference |
|---|---|---|---|---|
| Zn₉₃Cu₇ Alloy | 27% | 97% | 100 mA/cm² | nih.gov |
| Cu/TiO₂ | 51.4% | Not Reported | Not Reported | rsc.org |
| Cu₁MoOₓ/NC | 94.5% | Not Reported | 0.5 A/cm² | acs.org |
With the Zn₉₃Cu₇ catalyst, a 97% yield and a 27% FE for cyclohexanone oxime were achieved at a current density of 100 mA/cm². nih.govacs.org More recent developments using a Cu-Mo dual-site catalyst (Cu₁MoOₓ/NC) have pushed the boundaries further, achieving a remarkable Faradaic efficiency of over 90% (specifically 94.5%) at a high, industrially relevant current density of 0.5 A cm⁻². acs.orgnih.govnih.govsemanticscholar.org
Optimization of reaction conditions is crucial for achieving these high efficiencies. Factors such as the concentration of both the ketone (e.g., 4-methylcyclohexanone) and the nitrate source can significantly influence the reaction outcome. researchgate.net Studies have shown that higher concentrations of these substrates can promote the formation of the oxime. researchgate.net However, there is an optimal range, as excessively high concentrations can lead to unwanted side reactions, such as the formation of ammonia, or phase separation issues in the electrolyte, which ultimately decrease the Faradaic efficiency. researchgate.net
Plasma-Assisted Synthesis
Plasma-assisted synthesis offers an innovative approach to nitrogen fixation, converting atmospheric nitrogen into reactive nitrogen oxides (NOx) that can then be used in subsequent chemical transformations, including oxime synthesis. rsc.orgresearchgate.net This technology provides a pathway to utilize air as the primary nitrogen source under ambient conditions. rsc.org
Non-thermal plasma (NTP), often generated in a dielectric barrier discharge (DBD) reactor, can directly synthesize NOx from nitrogen (N₂) and oxygen (O₂) in the air at atmospheric pressure and low temperatures. researchgate.net This process is an emerging alternative to the energy-intensive Haber-Bosch process for industrial nitrogen fixation. researchgate.netmdpi.com
In an NTP system, high-energy electrons collide with gas molecules, creating a variety of reactive species, including free radicals and excited molecules. mdpi.com These reactive species can break the strong triple bond of N₂, initiating the reactions that form NOx. mdpi.com The generated NOx can then be absorbed into an aqueous solution, creating a nitrate-rich feedstock for other processes. rsc.orgresearchgate.netresearchgate.net The efficiency of NOx generation can be influenced by factors such as the catalyst materials packed into the DBD reactor and the N₂/O₂ feed ratio. researchgate.net
A truly novel and sustainable route to oximes involves the integration of plasma-assisted NOx generation with electrochemical synthesis. rsc.orgresearchgate.net This integrated strategy begins with the plasma-assisted conversion of nitrogen and oxygen from the air into NOx species. rsc.org These species are captured in water to form an aqueous nitrate solution. researchgate.net
This nitrate-enriched solution is then fed directly into an electrochemical cell. researchgate.net Inside the cell, the electrocatalytic reduction of the plasma-generated nitrate produces the hydroxylamine intermediate, which then reacts in situ with 4-methylcyclohexanone to yield the final oxime product. rsc.orgresearchgate.net This combined plasma-electrochemical pathway effectively allows for the synthesis of oximes using air and water as the primary feedstocks, driven by renewable electricity, representing a significant step towards greener chemical manufacturing. rsc.orgresearchgate.net
Catalytic Oxidation Methods for this compound Precursors
Catalytic oxidation offers a greener and more efficient alternative to traditional stoichiometric oxidation methods for producing oximes from their amine precursors. The focus is on using molecular oxygen or air as the primary oxidant, which is both environmentally benign and cost-effective.
Aerobic Oxidation of Cyclohexylamine (B46788)
The aerobic oxidation of cyclohexylamines is a key step in forming the corresponding oximes. For the synthesis of this compound, the precursor would be 4-methylcyclohexylamine (B30895). Research into the analogous oxidation of cyclohexylamine has shown that heterogeneous catalysts are effective for this transformation. For instance, dispersed Niobium oxide supported on SBA-15 mesoporous silica (B1680970) has been shown to efficiently catalyze the solvent-free selective oxidation of cyclohexylamine to cyclohexanone oxime using molecular oxygen. rsc.org This method achieves high conversion (>75%) and selectivity (>84%). rsc.org The mechanism involves a synergistic action where the surface hydroxyl groups of the support activate the amine group of the cyclohexylamine, while the metal sites (in this case, Nb) are crucial for the dissociation of O₂ molecules. rsc.org This approach is applicable to a wide range of amines, suggesting its viability for 4-methylcyclohexylamine. rsc.org
Role of Modified Catalysts (e.g., Glucose-Modified TiO₂)
To enhance catalytic performance, modification of catalyst surfaces has been a successful strategy. A notable example is the use of glucose-modified titanium dioxide (TiO₂) for the liquid-phase aerobic oxidation of cyclohexylamine. researchgate.net This modification has been shown to significantly improve both the conversion of the amine and the selectivity towards the oxime under solvent-free conditions. researchgate.netresearchgate.net
The introduction of glucose to the TiO₂ surface increases the number of surface hydroxyl groups, which are believed to be the active sites for activating the cyclohexylamine. researchgate.net Furthermore, the modification enhances the surface area of the catalyst. A study demonstrated that a specific molar ratio of glucose to titanium (0.1) was optimal, achieving a cyclohexylamine conversion of 59.8% and a selectivity to cyclohexanone oxime of 88.6%. researchgate.net
Table 1: Effect of Glucose Modification on TiO₂ Catalyst Performance in Cyclohexylamine Oxidation
| Catalyst | Molar Ratio (Glucose/Ti) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Pure TiO₂ | 0 | 45.2 | 82.1 |
| 0.05C-TiO₂ | 0.05 | 52.7 | 85.3 |
| 0.1C-TiO₂ | 0.1 | 59.8 | 88.6 |
| 0.2C-TiO₂ | 0.2 | 55.1 | 86.4 |
One-Pot Reductive Approaches
One-pot syntheses are highly valued in chemical manufacturing as they reduce the number of steps, minimize waste, and can lower operational costs. For oxime synthesis, one-pot reductive approaches often involve the in-situ formation of an intermediate that then reacts to form the oxime.
A notable example is the one-pot synthesis of cyclohexanone oxime from nitrobenzene (B124822) using a bifunctional catalyst composed of palladium and gold nanoparticles on a carbon support. rsc.org This process involves multiple reductive steps under a hydrogen atmosphere to convert nitrobenzene to intermediates that ultimately form the oxime with a high yield of 97%. rsc.org
Another innovative one-pot reductive strategy is the electrochemical synthesis of cyclohexanone oxime using nitrate as the nitrogen source. nih.govacs.org In this process, nitrate is electrochemically reduced at the cathode to form a hydroxylamine intermediate. This intermediate then reacts in the same pot with cyclohexanone to produce the oxime. nih.govacs.org Using a Zn-Cu alloy catalyst, this method can achieve a 97% yield of cyclohexanone oxime. acs.org These reductive methodologies provide a template for developing similar one-pot processes for this compound, starting from precursors like 4-methylnitrobenzene.
Process Intensification in this compound Synthesis
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. In the context of this compound synthesis, this often involves the use of continuous flow systems and microreactors.
Microreactor Technologies for Enhanced Efficiency
Microreactors, with their high surface-area-to-volume ratio, offer significant advantages over traditional batch reactors, including superior heat and mass transfer, precise temperature control, and enhanced safety when dealing with exothermic or hazardous reactions. tue.nl The synthesis of cyclohexanone oxime in microreactors has been shown to be highly efficient, achieving a 98% yield at 50°C, a significant improvement over the 70°C required in batch mode for similar yields. This demonstrates the potential for microreactors to improve the efficiency of this compound synthesis. Reaction times can be drastically reduced from hours to minutes due to the enhanced mixing and heat transfer within the microchannels. tue.nl
Table 2: Comparison of Batch vs. Microreactor Synthesis of Cyclohexanone Oxime
| Parameter | Batch Reactor | Microreactor |
|---|---|---|
| Typical Reaction Time | Hours | Minutes |
| Achieved Yield | ~95% (at 70°C) | 98% (at 50°C) |
| Mass Transfer Coefficient (kLa) | Standard | 3-5x Higher |
| Safety Profile | Moderate | High (small volumes, better control) |
Mass Transfer Rate Optimization in Continuous Flow Systems
A key advantage of continuous flow systems, including microreactors, is the significant enhancement of mass transfer rates, particularly in multiphase reactions (e.g., gas-liquid or liquid-liquid). almacgroup.com In the synthesis of oximes, where reagents may be in different phases, efficient mixing is crucial for high reaction rates and yields. The small channel dimensions in microreactors ensure that diffusion distances are minimized, leading to a dramatic increase in mass transfer coefficients (kLa), which can be three to five times higher than in conventional batch reactors. This rapid mass transfer, combined with precise control over residence time, allows for the optimization of reaction conditions to maximize product yield and minimize the formation of by-products. nih.gov The ability to operate these systems under high pressure also facilitates the use of gaseous reagents, further expanding the possibilities for process optimization. durham.ac.uk
Comparative Analysis of this compound Preparation Methods
The selection of a synthetic route for this compound is a critical decision in its industrial production, with significant implications for efficiency, environmental impact, and economic viability. A comparative analysis of the available methods reveals a trade-off between traditional, well-established processes and modern, more sustainable alternatives.
To quantitatively assess the environmental footprint of different synthetic pathways, green chemistry metrics such as the E-factor (Environmental Factor) are employed. The E-factor is defined as the mass ratio of waste to the desired product. A lower E-factor signifies a more sustainable process with less waste generation.
Conventional Oximation:
The traditional method for synthesizing this compound involves the condensation of 4-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base like sodium acetate to neutralize the liberated hydrochloric acid. While this method is robust and high-yielding, it generates a significant amount of inorganic salt waste, leading to a higher E-factor.
For a typical laboratory-scale synthesis, the E-factor can be estimated as follows:
Reactants: 4-Methylcyclohexanone (112.17 g/mol ), Hydroxylamine hydrochloride (69.49 g/mol ), Sodium acetate (82.03 g/mol )
Product: this compound (127.18 g/mol )
By-products: Sodium chloride (58.44 g/mol ), Acetic acid (60.05 g/mol ), Water
Assuming a near-quantitative yield for simplicity, for every mole of product formed, one mole of sodium chloride and one mole of acetic acid are generated as by-products.
E-factor (Conventional) = (Mass of NaCl + Mass of Acetic Acid) / Mass of Product E-factor (Conventional) ≈ (58.44 g + 60.05 g) / 127.18 g ≈ 0.93
This calculation does not account for solvent usage, which would further increase the E-factor.
Greener Alternatives:
More sustainable approaches aim to minimize waste by using catalytic methods or alternative reagents.
Ammoximation: This industrial process, primarily used for cyclohexanone oxime, involves the reaction of cyclohexanone with ammonia and hydrogen peroxide in the presence of a titanosilicate catalyst (like TS-1). This method produces water as the only by-product, resulting in a significantly lower E-factor. The application of this method to 4-methylcyclohexanone would be a direct and greener alternative.
Electrochemical Synthesis: Recent research has explored the electrochemical synthesis of oximes. For instance, the electrosynthesis of cyclohexanone oxime from cyclohexanone and nitrite (B80452) under ambient conditions using a low-cost Cu-S catalyst has been reported with a 92% yield and 99% selectivity. nih.gov Another study demonstrated a one-pot electrosynthesis of cyclohexanone oxime from aqueous nitrate with a 97% yield. nih.gov These methods, if adapted for this compound, could offer a highly sustainable route with a very low E-factor, as they operate under mild conditions and can utilize waste nitrate streams.
| Method | Key Reagents | Catalyst | By-products | Estimated E-factor* | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Conventional Oximation | 4-Methylcyclohexanone, Hydroxylamine hydrochloride, Sodium acetate | None | NaCl, Acetic Acid, Water | ~0.93 (excluding solvent) | High yield, well-established | High waste generation, use of stoichiometric base |
| Ammoximation (Analogous to Cyclohexanone) | 4-Methylcyclohexanone, Ammonia, Hydrogen Peroxide | Titanosilicate (e.g., TS-1) | Water | < 0.1 | Very low waste, high atom economy | Requires specialized catalyst, potential H2O2 handling issues |
| Electrochemical Synthesis (Analogous to Cyclohexanone) | 4-Methylcyclohexanone, Nitrate/Nitrite source | e.g., Zn-Cu alloy, Cu-S | Water, potentially N2 | Very low | Mild conditions, can use waste streams, high selectivity | Requires specialized equipment, scalability challenges |
*E-factor is estimated and can vary based on specific reaction conditions and solvent usage.
The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and economic considerations for each method.
Conventional Oximation:
Scalability Challenges: The primary challenge lies in handling and disposing of the large quantities of salt by-products. The corrosive nature of the reaction mixture also necessitates the use of specialized and costly corrosion-resistant reactors. Heat management during the exothermic reaction is another critical factor to ensure safety and prevent side reactions.
Economic Feasibility: The raw material costs for hydroxylamine hydrochloride and sodium acetate can be significant. sigmaaldrich.comchemical-supermarket.comsciencecompany.comchemicalbook.comindiamart.comflinnsci.com Waste disposal costs for the salt stream add a substantial economic burden. However, the process is technologically mature and reliable, which can be an advantage in terms of initial investment in process development.
Ammoximation:
Scalability Challenges: The main challenge is the development and long-term stability of the titanosilicate catalyst. Catalyst deactivation due to coking or leaching of active sites can be a significant issue. The safe handling and storage of hydrogen peroxide at an industrial scale also require stringent safety protocols. The process typically involves a multi-step procedure including reaction, ammonia distillation, extraction, and purification, which adds to the complexity of the plant. google.com
Economic Feasibility: This process is highly attractive economically due to the low cost of ammonia and the high atom economy. The elimination of salt by-products significantly reduces waste treatment costs. The initial investment in the catalyst and specialized equipment may be high, but the lower operating costs make it a preferred route for large-scale production of cyclohexanone oxime, and by extension, would be for this compound.
Electrochemical Synthesis:
Scalability Challenges: Scaling up electrochemical reactors presents significant challenges in terms of electrode design, mass transport limitations, and maintaining consistent current distribution. The long-term stability and durability of the electrocatalysts under industrial operating conditions are yet to be fully established. Product separation and purification from the electrolyte solution can also be complex.
Economic Feasibility: The economic viability of this method is highly dependent on the cost of electricity, which can be a major operating expense. imubit.com However, if renewable energy sources are utilized, the process can be both environmentally and economically attractive. The capital investment for electrochemical reactors and the associated infrastructure can be substantial. A preliminary techno-economic analysis for the electrosynthesis of cyclohexanone oxime from nitrite suggests that the process can be profitable, especially with lower electricity prices. nih.gov
| Method | Key Scalability Challenges | Economic Feasibility Drivers |
|---|---|---|
| Conventional Oximation | Waste salt handling and disposal, reactor corrosion, heat management. | Mature technology, but high raw material and waste disposal costs. |
| Ammoximation | Catalyst stability and lifetime, safe handling of H2O2, multi-step process complexity. | Low-cost raw materials, high atom economy, no salt by-product, but high initial catalyst and equipment investment. |
| Electrochemical Synthesis | Reactor design and scale-up, electrode stability, product separation. | Dependent on electricity cost, potential for using low-cost feedstocks, high initial capital investment. |
Chemical Reactivity and Mechanistic Investigations of 4 Methylcyclohexanone Oxime
Fundamental Reaction Pathways of 4-Methylcyclohexanone (B47639) Oxime
4-Methylcyclohexanone oxime undergoes several fundamental reactions, including oxidation, reduction, and substitution, which allow for its conversion into a range of valuable chemical compounds.
The oxidation of ketoximes provides a direct route to secondary nitroalkanes. This transformation, conceptually a retro-Nef reaction, involves the conversion of the C=NOH group into a nitro group (NO₂). For this compound, this reaction would yield 1-methyl-4-nitrocyclohexane.
Several oxidizing agents have been shown to be effective for the oxidation of ketoximes. Strong oxidants, particularly peroxy acids, are commonly employed. Trifluoroperoxyacetic acid (CF₃CO₃H), often generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, is a potent reagent for this conversion. youtube.comwiley-vch.de An alternative method involves the use of sodium perborate (B1237305) in glacial acetic acid, which has also proven effective for oxidizing ketoximes to their corresponding secondary nitroalkanes. wiley-vch.de While these methods are established for ketoximes in general, they represent the primary pathways for the synthesis of secondary nitro compounds from such precursors. doubtnut.com
The general mechanism for peroxy acid oxidation involves the electrophilic attack of the peroxy acid on the nitrogen atom of the oxime, followed by a rearrangement and elimination sequence to form the nitroalkane.
The reduction of the oxime functional group is a widely used method for the synthesis of primary amines. In the case of this compound, reduction yields 4-methylcyclohexylamine (B30895), a valuable precursor for pharmaceuticals and other fine chemicals. This transformation can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents.
Chemical reduction is frequently accomplished using metal hydrides. Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for the complete reduction of the oxime to the corresponding amine. Catalytic hydrogenation offers a scalable and often more environmentally benign alternative. This method involves reacting the oxime with hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel, under controlled temperature and pressure. The choice of catalyst and reaction conditions can influence the stereoselectivity of the product, yielding different ratios of cis and trans isomers of 4-methylcyclohexylamine.
| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| LiAlH₄ | Diethyl ether | Reflux | High | |
| NaBH₄ | Ethanol (B145695) | Room Temp. | High | |
| H₂ / Noble Metal Catalyst | Varies | 100-140 | High | google.com |
The hydroxyl group of the oxime functionality in this compound can undergo substitution reactions to form a variety of derivatives, most notably oxime ethers and esters. These reactions typically involve the O-alkylation or O-acylation of the oxime.
O-alkylation is generally performed by treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the hydroxyl group to form an oximate anion, which then acts as a nucleophile to displace the halide, resulting in the formation of an oxime ether.
O-acylation involves the reaction of the oxime with an acylating agent, like an acyl chloride or an acid anhydride. This reaction, often carried out in the presence of a base to neutralize the acidic byproduct, yields an O-acyl oxime. These acylated derivatives are particularly noteworthy as they can serve as activated intermediates for the Beckmann rearrangement under milder conditions than the parent oxime.
The Beckmann Rearrangement of this compound
The Beckmann rearrangement is the most significant and extensively studied reaction of ketoximes. It is an acid-catalyzed transformation of an oxime into an N-substituted amide. organic-chemistry.org For cyclic ketoximes like this compound, the reaction results in the formation of a lactam, a cyclic amide. This reaction is of immense industrial importance, exemplified by the synthesis of ε-caprolactam from cyclohexanone (B45756) oxime, the monomer used to produce Nylon 6. wikipedia.org
The mechanism of the Beckmann rearrangement is a well-established cascade of events initiated by the activation of the oxime's hydroxyl group. organic-chemistry.org
Activation of the Leaving Group: The reaction commences with the protonation of the hydroxyl group by a strong acid, converting it into a good leaving group (water). Alternatively, the hydroxyl group can be converted into other easily displaceable groups, such as a tosylate or acetate (B1210297).
Rearrangement and Nitrilium Ion Formation: This is the key step of the reaction. The alkyl group positioned anti-periplanar (trans) to the leaving group on the nitrogen atom migrates to the nitrogen in a concerted fashion. wikipedia.org This migration occurs simultaneously with the departure of the leaving group (e.g., H₂O), leading to the formation of a highly electrophilic nitrilium ion intermediate. The stereospecificity of this migration is a defining feature of the reaction.
Nucleophilic Attack and Imidate Formation: The nitrilium ion is subsequently attacked by a nucleophile, which is typically a water molecule present in the reaction medium. This attack on the electrophilic carbon atom forms a protonated imidate (also known as an imidic acid).
Tautomerization: The final step involves the deprotonation of the oxygen and tautomerization of the imidate to yield the more stable lactam product.
For this compound, this rearrangement leads to the ring expansion of the six-membered cyclohexane (B81311) ring into a seven-membered caprolactam ring, specifically a methyl-substituted caprolactam.
A wide array of catalysts has been developed to promote the Beckmann rearrangement, ranging from classical strong acids to modern solid-state and organocatalytic systems. The primary goal in catalyst development has been to move away from corrosive and environmentally harmful reagents like concentrated sulfuric acid and oleum (B3057394), which generate large amounts of ammonium (B1175870) sulfate (B86663) waste. wikipedia.orgjocpr.com
Classical Reagents: Traditionally, the reaction is carried out using strong protic acids like H₂SO₄ and polyphosphoric acid, or reagents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). wikipedia.org "Beckmann's mixture," comprising acetic acid, hydrochloric acid, and acetic anhydride, is also a classic formulation. jocpr.com
Solid Acid Catalysts: To create more sustainable processes, significant research has focused on solid acid catalysts. These materials are easily separable from the reaction mixture and can often be regenerated and reused. Zeolites and other silica-alumina materials have shown considerable promise, particularly in vapor-phase rearrangements. Other effective solid catalysts include boric acid derivatives like metaboric acid and boron trioxide (B₂O₃). jocpr.com
Milder Catalytic Systems: Recent advancements have led to the development of milder and more selective catalytic systems. Trifluoroacetic acid (TFA) has been demonstrated to be a highly effective catalyst, promoting the rearrangement in aprotic solvents with excellent yield and selectivity. researchgate.netunive.itresearchgate.net Organocatalysts, such as cyanuric chloride, have also emerged as efficient promoters for the reaction under mild conditions. acs.org
| Catalyst / Reagent | Solvent | Temperature | Yield / Selectivity | Reference |
| Concentrated H₂SO₄ | - | High | High yield, but byproducts | wikipedia.org |
| Boron Trioxide (B₂O₃) | Vapor Phase | High | >95% Yield | jocpr.com |
| Trifluoroacetic Acid (TFA) | Acetonitrile (B52724) | 30-70 °C | >99% Selectivity | unive.itresearchgate.net |
| Metaboric Acid | Ionic Liquid | Room Temp. | Excellent Conversion | jocpr.com |
| Zeolites (e.g., H-ZSM-5) | Vapor Phase | High | Varies with catalyst structure | jocpr.com |
Catalysis in Beckmann Rearrangement
Acid-Catalyzed Rearrangements (e.g., Sulfuric Acid, Polyphosphoric Acid, Lewis Acids)
The rearrangement of this compound is classically catalyzed by strong Brønsted acids. Sulfuric acid, often in the form of oleum, is a widely used and potent catalyst for the commercial production of lactams from cyclic oximes. wikipedia.orgresearchgate.net The high acidity of the medium facilitates the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com Polyphosphoric acid (PPA) is another effective reagent for promoting this transformation. wikipedia.orgchemeurope.com
The reaction mechanism in the presence of a strong acid like H₂SO₄ involves:
Protonation of the oxime hydroxyl group.
Simultaneous alkyl migration and elimination of a water molecule to form a nitrilium ion intermediate. ucla.edu
Attack by water on the electrophilic carbon of the nitrilium ion.
Tautomerization of the resulting intermediate to yield the final lactam product. ucla.edumasterorganicchemistry.com
Lewis acids have also been explored as catalysts for the Beckmann rearrangement, often to achieve milder reaction conditions and reduce byproducts. jocpr.comresearchgate.net Catalytic systems can include reagents like aluminum chloride, boron trifluoride etherate (BF₃·OEt₂), or combinations of cobalt salts and Lewis acids. jocpr.comresearchgate.net For instance, a combination of a cobalt salt and a Lewis acid (each at 10 mol%) has been shown to effectively catalyze the Beckmann rearrangement of cyclohexanone oxime, yielding the corresponding lactam in satisfactory amounts under mild conditions, which helps to minimize the formation of undesirable byproducts. researchgate.net
| Catalyst Type | Example Catalyst | Role in Rearrangement | Reference |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonates the hydroxyl group, facilitating its departure as water. | wikipedia.orgucla.edu |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Acts as both a catalyst and a dehydrating agent. | wikipedia.orgchemeurope.com |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Coordinates to the oxygen atom, enhancing the leaving group ability of the hydroxyl group. | jocpr.com |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Functions similarly to other Lewis acids by activating the oxime. | jocpr.com |
| Combined System | Cobalt Salt / Lewis Acid | A co-catalyst system that enables the reaction to proceed under milder conditions. | researchgate.net |
Heterogeneous Catalysis (e.g., Supported Acid Catalysts, Nano Fe₃O₄)
To overcome issues associated with corrosive and difficult-to-handle liquid acids, significant research has focused on heterogeneous catalysts. These solid acid catalysts are easier to separate from the reaction mixture, are often reusable, and can lead to more environmentally benign processes.
Supported Acid Catalysts: Strong acids can be impregnated onto solid supports, such as silica (B1680970) (SiO₂), to create an effective solid catalyst. Studies on H₂SO₄/SiO₂ systems for the rearrangement of cyclohexanone oxime have shown that the reaction proceeds efficiently in a liquid/solid heterogeneous system. researchgate.net The catalytic activity is influenced by the amount of acid loaded onto the support, with surface characterization suggesting a progressive filling of the silica pores as the acid content increases. researchgate.net
Nano Fe₃O₄: Magnetite nanoparticles (Nano Fe₃O₄) have emerged as a green and efficient heterogeneous catalyst for the Beckmann rearrangement. jmcs.org.mxscielo.org.mx This method presents several advantages, including being inexpensive, having a simple work-up procedure, and suppressing side product formation. jmcs.org.mxresearchgate.net The nano-catalyst can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. orgchemres.org The proposed mechanism suggests that the Fe₃O₄ nanoparticles facilitate the rearrangement by coordinating with the hydroxyl group of the oxime. jmcs.org.mx In some applications, the reaction is enhanced by ultrasound irradiation. jmcs.org.mxresearchgate.net
| Catalyst | Conditions | Key Advantages | Yield (Cyclohexanone Oxime) | Reference |
| H₂SO₄/SiO₂ | Liquid/solid system, room temperature | Heterogeneous, easy separation | Good conversion and selectivity | researchgate.net |
| Nano Fe₃O₄ | Ultrasound irradiation, protic solvent (H₂O) | Green catalyst, reusable, simple work-up, suppression of byproducts | 98% | jmcs.org.mxresearchgate.net |
| AlPO₄ | Vapor phase | Suitable for continuous processes | Good yields of ε-caprolactam | cdnsciencepub.com |
Supercritical Water as a Reaction Medium
Supercritical water (SCW), which exists at temperatures and pressures above its critical point (374 °C, 22.1 MPa), has been investigated as a medium and potential catalyst for the Beckmann rearrangement. rsc.orgnih.gov This approach is considered a green chemical process as it avoids the use of conventional acid catalysts. rsc.org In SCW, water molecules can act as a catalyst, and the enhanced concentration of H⁺ ions in SCW can initiate the reaction. nih.gov First-principles molecular dynamics studies suggest that the disrupted hydrogen bond network in SCW is crucial for triggering the reaction and enhancing its selectivity. nih.gov
Research on cyclohexanone oxime in a microreactor using high-temperature and high-pressure water has shown that reaction conditions are critical. rsc.org Keeping the reaction close to the supercritical state is vital for achieving high selectivity towards the desired caprolactam product. rsc.orgrsc.org
Formation of Caprolactam Analogs from this compound
The Beckmann rearrangement of the unsymmetrical this compound can theoretically yield two different regioisomeric lactams. The outcome of the rearrangement is determined by the stereochemistry of the oxime (E/Z isomerism) because the migrating group is the one situated anti (trans) to the hydroxyl leaving group. wikipedia.org
The two potential products are:
5-Methyl-azepan-2-one : Formed by the migration of the more substituted C2-C1 bond.
3-Methyl-azepan-2-one : Formed by the migration of the less substituted C6-C1 bond.
Studies on the rearrangement of α-alkylcyclohexanone oximes have shown a strong preference for the formation of a single isomer where the nitrogen atom becomes attached to the alkyl-substituted carbon. lookchem.com However, for this compound, where the substituent is not in the α-position, the migratory aptitude of the two different alkyl groups attached to the C=N bond will influence the product ratio, which can also be affected by reaction conditions that may cause E/Z isomerization of the oxime. wikipedia.org
Side Reactions and Undesirable Byproduct Formation in Beckmann Rearrangement
While the Beckmann rearrangement can be highly selective, various side reactions can occur, leading to the formation of undesirable byproducts. The extent of these side reactions is heavily dependent on the catalyst, solvent, and reaction conditions. rsc.orgunive.it
Impact of Reaction Conditions on Byproduct Selectivity
Reaction conditions play a critical role in determining the product distribution. Key factors include temperature, catalyst concentration, and the nature of the solvent.
Fragmentation: Under certain conditions, a competing reaction known as Beckmann fragmentation can occur, which leads to the formation of nitriles. wikipedia.org For cyclic oximes, this can result in unsaturated nitriles. For example, the vapor-phase rearrangement of cyclohexanone oxime over AlPO₄ catalysts showed that 5-cyanopent-1-ene was a competitive byproduct. cdnsciencepub.com
Solvent Effects: The choice of solvent can drastically alter the reaction outcome. In dimethylformamide (DMF), the concentration of ε-caprolactam was observed to decrease after reaching a maximum, possibly due to side reactions like polymerization. unive.it
Byproduct Formation in Supercritical Water: In subcritical water, the Beckmann rearrangement of cyclohexanone oxime can produce significant amounts of acetamide (B32628) as a byproduct, with selectivity sometimes exceeding 40%. rsc.orgrsc.org The formation of this byproduct is less severe in the supercritical state, highlighting the importance of precise temperature and pressure control. rsc.org
Mixing and Temperature: In industrial processes using oleum, rapid reaction rates and insufficient mixing can lead to the formation of particle-like byproducts, which can block reactors. tue.nl Lowering the mixing temperature can suppress these rapid side reactions and increase selectivity for the desired lactam. tue.nl
| Byproduct | Formation Condition | Reference |
| 4-Methylcyclohexanone | Acid-catalyzed hydrolysis in the presence of water. | unive.itwikipedia.org |
| Unsaturated Nitriles | Beckmann fragmentation, often in vapor-phase or with specific catalysts. | wikipedia.orgcdnsciencepub.com |
| Acetamide | Reaction in subcritical water. | rsc.orgrsc.org |
| Polymers/Oligomers | Can occur in certain solvents like DMF or with high catalyst concentrations. | unive.ittue.nl |
Other Advanced Reactivity Modes of this compound
Beyond the more classical transformations, this compound and its derivatives are capable of undergoing a variety of advanced chemical reactions, opening avenues to novel molecular architectures and synthetic strategies. These include radical-based transformations initiated by N-O bond cleavage, functionalization at the oxygen atom of the oxime moiety, and participation in cycloaddition reactions.
N-O Bond Fragmentation and Iminyl Radical Generation
The relatively weak N-O bond in oximes and their derivatives serves as a latent source of nitrogen-centered radicals upon activation. Homolytic cleavage of this bond in derivatives of this compound generates a transient iminyl radical, a highly reactive intermediate that can participate in a range of subsequent transformations.
The generation of these iminyl radicals can be initiated through several methods:
Photochemical Cleavage: Direct irradiation or the use of photosensitizers can induce N-O bond homolysis in O-acyl or O-aryl derivatives of this compound. This approach often utilizes visible light photoredox catalysis, providing a mild and efficient route to the corresponding iminyl radical. acs.org
Thermal Initiation: In some cases, thermal energy is sufficient to cleave the N-O bond, particularly in derivatives with specific activating groups.
Reductive Cleavage: Single-electron transfer to an oxime ether can lead to the reductive cleavage of the N-O bond. Reagents like samarium(II) iodide (SmI₂) have been effectively used for this purpose, generating N-centered radicals that can undergo intramolecular cyclization. nih.gov This method offers a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds under mild conditions. nih.gov
Once generated, the 4-methylcyclohexylideneaminyl radical can undergo several key reactions, including:
Intramolecular hydrogen atom transfer (HAT)
Addition to unsaturated systems (arenes, alkenes)
Norrish type-I fragmentation (α-carbon-carbon bond cleavage) acs.org
These radical-mediated pathways enable the construction of complex molecular scaffolds that would be challenging to access through traditional ionic chemistry. For instance, the generation of an iminyl radical from a cycloketone oxime ester, followed by C-C bond fragmentation, can produce a γ-cyanoalkyl radical, which can then participate in further synthetic transformations. nih.gov
Table 1: Methods for Iminyl Radical Generation from Oxime Derivatives
| Method | Activator/Reagent | Conditions | Key Features |
| Photocatalysis | Visible light, photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) | Mild, ambient temperature | High functional group tolerance, precise control over reactivity. |
| Reductive Cleavage | Samarium(II) iodide (SmI₂) | Anhydrous conditions, room temperature | Efficient for generating N-centered radicals for cyclization. nih.gov |
| Oxidative Generation | Transition metal oxidants (e.g., Ce(IV), Fe(III), Cu(II)) | Varies with oxidant | Can be used for both inter- and intramolecular reactions. nih.gov |
O-Functionalization Reactions of the Oxime Moiety
The hydroxyl group of this compound is nucleophilic and can be readily functionalized through various reactions, leading to the formation of O-substituted oxime ethers and esters. These derivatives are not only stable compounds in their own right but also serve as important precursors for generating iminyl radicals and for other transformations where the oxime oxygen acts as a directing or activating group.
O-Alkylation: The reaction of this compound with alkylating agents, such as alkyl halides or sulfates, under basic conditions, yields the corresponding O-alkyl oxime ethers. The choice of base and solvent is crucial to favor O-alkylation over potential N-alkylation. Metal-mediated protocols can expand the scope of alkylating reagents to include alkenes and ethers. acs.org
O-Arylation: Palladium-catalyzed cross-coupling reactions have emerged as a powerful method for the O-arylation of oximes. For instance, the coupling of an oxime with an aryl halide in the presence of a palladium catalyst and a suitable ligand can afford O-aryl oxime ethers. These reactions often exhibit broad substrate scope and functional group tolerance. While specific studies on this compound are not abundant, the general methodology is applicable. For related cyclic α,β-unsaturated O-methyl oximes, palladium-catalyzed β-arylation with aryl iodides has been demonstrated, showcasing the utility of metal catalysis in functionalizing oxime derivatives. jst.go.jp
O-Vinylation: The synthesis of O-vinyl oximes can be achieved through metal-catalyzed reactions. For example, copper-catalyzed O-vinylation of benzophenone (B1666685) oxime with vinyl boronic acids has been reported. acs.org Similarly, palladium(II) can mediate the O-vinylation of acetophenone (B1666503) oxime via the nucleophilic attack of the oxime oxygen on an activated alkyne. acs.org These methods provide access to O-vinyl derivatives of this compound, which are valuable monomers and synthetic intermediates.
This compound can be readily acylated at the oxygen atom to form oxime esters. This is typically achieved by reacting the oxime with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine. These O-acyl oximes are particularly important as they are excellent precursors for the photochemical and transition-metal-catalyzed generation of iminyl radicals due to the facile cleavage of the N-O bond. nih.gov Rhodium-catalyzed reactions of O-pivaloyl oximes, for example, have been utilized in C-H activation and spiroannulation reactions. nih.gov
Table 2: O-Functionalization of this compound
| Reaction Type | Reagents | Catalyst/Conditions | Product |
| Alkylation | Alkyl halide (R-X) | Base (e.g., NaH, K₂CO₃) | 4-Methylcyclohexanone O-alkyl oxime |
| Arylation | Aryl halide (Ar-X) | Palladium catalyst, base | 4-Methylcyclohexanone O-aryl oxime |
| Vinylation | Vinyl boronic acid | Copper catalyst | 4-Methylcyclohexanone O-vinyl oxime |
| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | 4-Methylcyclohexanone O-acyl oxime |
Cycloaddition Reactions Involving Oxime Derivatives
While the C=N bond of this compound itself is not typically involved in cycloaddition reactions, its derivatives, particularly nitrones formed by N-alkylation or oxidation, are potent 1,3-dipoles. These nitrones can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings like isoxazolidines and isoxazolines.
Although direct examples involving this compound-derived nitrones are not extensively documented in dedicated studies, the general principle of nitrone cycloaddition is a cornerstone of heterocyclic synthesis and is applicable to derivatives of this oxime. The stereochemical outcome of these cycloadditions is often highly predictable, making them a valuable tool in stereoselective synthesis.
Furthermore, rhodium-catalyzed [4+3] cycloaddition reactions involving α,β-unsaturated aldehydes and O-silyl ketene (B1206846) acetals have been explored, suggesting the potential for developing related cycloaddition methodologies with derivatives of this compound. researchgate.net
Coordination Chemistry and Metal Complex Formation with this compound
The oxime functional group (C=N-OH) possesses both a nitrogen atom with a lone pair of electrons and an oxygen atom, making it an excellent ligand for a wide range of metal ions. This compound can coordinate to metal centers in several ways:
As a neutral ligand, typically through the nitrogen atom.
As an anionic "oximato" ligand after deprotonation of the hydroxyl group, coordinating through both the nitrogen and oxygen atoms to form a stable chelate ring.
Oximes are known to form stable complexes with various transition metals, including palladium, platinum, nickel, copper, and cobalt. at.uawikipedia.org The formation of palladacycles from oximes is a well-established area of organometallic chemistry. These complexes, where palladium is part of a cyclic structure, have found significant applications as catalysts in cross-coupling reactions. tcichemicals.com
While the coordination chemistry of this compound itself has not been a major focus of research, it can be inferred from the extensive studies on other oximes, such as cyclohexanone oxime and various ketoximes. The presence of the methyl group at the 4-position is unlikely to significantly hinder its coordinating ability and may subtly influence the electronic properties and stability of the resulting metal complexes. The formation of such complexes can activate the oxime moiety towards further reactions or can be used in the development of new catalytic systems. For example, platinum(II) complexes with oxime ligands have been structurally characterized, revealing the flexibility of the oxime species in forming hydrogen bonds and other non-covalent interactions within the crystal lattice. at.ua
Ligand Properties of the Oxime Group
The oxime functional group possesses notable properties as a ligand in coordination chemistry. It is an ambidentate nucleophile, meaning it has two potential sites for coordination with a metal ion: the nitrogen atom and the oxygen atom. acs.orgnsf.gov This allows for diverse binding modes, influencing the structure and reactivity of the resulting metal complexes.
The coordination can occur in several ways:
N-Coordination: The most common mode involves the donation of the lone pair of electrons from the nitrogen atom to a metal center. The electron-donating nature of the 4-methyl substituent in this compound is expected to increase the electron density on the nitrogen atom through an inductive effect, thereby enhancing its Lewis basicity and potentially forming stronger coordination bonds with metal ions compared to unsubstituted cyclohexanone oxime.
O-Coordination: Coordination can also occur through the oxygen atom of the hydroxyl group.
Chelation: In its deprotonated form, known as an oximato anion (>C=N-O⁻), the group can act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms to form a stable chelate ring.
Oximes can coordinate to a metal as a neutral molecule or as an oximato anion. at.ua The flexibility in coordination is a key feature of oxime-metal complexes. For instance, in complexes like [Pt(Me2C=NOH)4]Cl2, the oxime ligand is neutral and coordinates through the nitrogen atom. The flexibility around the Pt–N bond allows for the formation of extensive hydrogen-bonding networks. at.ua The specific coordination geometry and bond characteristics are dependent on the metal ion, its oxidation state, and the reaction conditions.
While crystallographic data specific to this compound complexes is scarce in readily available literature, data from related simple ketoxime complexes can provide insight into typical structural parameters.
| Complex Type | Metal-Ligand Bond | Typical Bond Length (Å) | Coordination Mode |
|---|---|---|---|
| Pt(II)-Acetoxime | Pt-N | ~2.0 - 2.1 | Monodentate (N-bound) |
| Ni(II)-Dimethylglyoximato | Ni-N | ~1.8 - 1.9 | Bidentate (N,N'-chelate) |
| Re(I)-Acetoximato | Re-O | ~2.1 | Monodentate (O-bound) |
Role of Metal Ions in Catalytic Processes and Syntheses
Metal ions are pivotal in catalyzing a variety of transformations involving oximes, including this compound. They can dramatically alter the reactivity of the oxime group, enabling reactions that would otherwise require harsh conditions. researchgate.net The metal center can play several distinct roles:
Lewis Acid Catalysis: A metal ion can coordinate to the oxime's oxygen atom, functioning as a Lewis acid. This coordination makes the hydroxyl group a better leaving group, facilitating reactions such as the Beckmann rearrangement. nih.gov This rearrangement is a classic and industrially significant reaction of cyclic ketoximes, converting them into lactams—precursors for polymers like Nylon. acs.orgwikipedia.org For this compound, this would yield a substituted caprolactam.
Activation of the N-O Bond: Transition metals can insert into the N–O bond via oxidative addition. nsf.gov This activation step can lead to N–O bond cleavage, generating reactive iminyl radical intermediates that can participate in a range of further reactions, including cyclizations and additions. nsf.gov
Template Effect: A metal ion can coordinate multiple reactants, holding them in a specific orientation that facilitates a desired reaction between them.
Stabilization of Intermediates: Metal coordination can stabilize reactive intermediates, such as nitrilium ions formed during the Beckmann rearrangement, guiding the reaction toward the desired product. nih.gov
The Beckmann rearrangement is one of the most studied metal-influenced reactions for this class of compounds. While traditionally catalyzed by strong acids like sulfuric acid, various metal-based catalysts have been developed to promote the reaction under milder conditions. wikipedia.orgorganic-chemistry.org These include catalysts based on calcium, boron, zinc, and others, which activate the oxime hydroxyl group for rearrangement. nih.govorganic-chemistry.org For example, a catalytic system using cyanuric chloride and zinc chloride has been shown to be effective for the rearrangement of cyclic oximes. wikipedia.org
Beyond rearrangement, metal catalysts are employed in the functionalization of the oxime group itself. These reactions often involve the oxime acting as a nucleophile, with the metal center enhancing its reactivity. acs.org
| Reaction Type | Oxime Substrate | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Beckmann Rearrangement | Cyclohexanone Oxime | Ca(NTf₂)₂ | ε-Caprolactam | nih.gov |
| Beckmann Rearrangement | Cyclohexanone Oxime | Boronic Acid System | ε-Caprolactam | organic-chemistry.org |
| Beckmann Rearrangement | Cyclododecanone Oxime | Cyanuric Chloride / ZnCl₂ | Lactam (Nylon 12 precursor) | wikipedia.org |
| O-Vinylation | Acetophenone Oxime | [RuCl₂(p-cymene)]₂ | O-Vinyl Oxime Ether | acs.org |
Spectroscopic and Analytical Characterization of 4 Methylcyclohexanone Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Methylcyclohexanone (B47639) oxime, ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional techniques like NOESY, offer a wealth of information regarding its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of 4-Methylcyclohexanone oxime is expected to exhibit signals corresponding to the protons of the cyclohexane (B81311) ring, the methyl group, and the hydroxyl group of the oxime functionality. While specific, experimentally verified high-resolution spectral data for this compound is not widely published, the chemical shifts can be predicted with reasonable accuracy based on the well-documented spectrum of cyclohexanone (B45756) oxime and the known effects of a methyl substituent.
The cyclohexane ring protons typically appear as complex multiplets in the range of 1.50-2.60 ppm. The protons on the carbons alpha to the C=N bond (C2 and C6) are expected to be the most deshielded of the ring protons, likely appearing in the 2.20-2.60 ppm region. The methyl group at the C4 position would introduce a doublet, anticipated to be in the range of 0.90-1.10 ppm. The proton at C4, to which the methyl group is attached, would appear as a multiplet. The oxime hydroxyl proton is a broad singlet and its chemical shift is highly dependent on solvent and concentration, but typically appears in a wide range from 8.0 to 11.0 ppm.
Conformational Isomerism: The 4-methylcyclohexyl ring exists predominantly in a chair conformation. The methyl group at the 4-position can be either in an axial or equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions. This conformational preference influences the chemical shifts and coupling constants of the ring protons. The presence of the sp²-hybridized carbon of the oxime group flattens the ring slightly at that end. The chair-chair interconversion of the ring can lead to averaged signals at room temperature if the energy barrier is low enough, though the equilibrium will heavily favor the conformer with the equatorial methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -OH | 8.0 - 11.0 | br s |
| H2, H6 | 2.20 - 2.60 | m |
| H3, H5 | 1.50 - 2.00 | m |
| H4 | 1.40 - 1.80 | m |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The most deshielded carbon is the C1 carbon of the oxime group (C=NOH), which is anticipated to resonate around 160 ppm. The carbons of the cyclohexane ring will appear in the aliphatic region, with the carbons alpha to the oxime group (C2 and C6) being more deshielded than the others. The methyl group will give rise to a signal at the most upfield region of the spectrum.
Based on data for cyclohexanone oxime, where the C=N carbon appears at approximately 161 ppm and the ring carbons at 32.3, 27.0, 25.9, 25.7, and 24.6 ppm, we can estimate the shifts for the 4-methyl derivative. The methyl substituent at C4 will cause a downfield shift (alpha effect) at C4 and a smaller downfield shift at C3 and C5 (beta effect).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C=NOH) | ~160 |
| C2, C6 | ~30 - 35 |
| C3, C5 | ~25 - 30 |
| C4 | ~30 - 35 |
Note: These are estimated values based on known substituent effects and data from cyclohexanone oxime.
¹⁵N NMR spectroscopy is a powerful tool for studying nitrogen-containing compounds, although it is less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope. The chemical shift of the nitrogen atom in an oxime is sensitive to its electronic environment and stereochemistry. For cyclohexanone oxime, the ¹⁵N chemical shift has been reported to be around -55 ppm (relative to nitromethane). nih.gov
It is expected that the ¹⁵N chemical shift for this compound would be in a similar region. A key aspect of ¹⁵N NMR for oximes is its ability to distinguish between E and Z isomers. Generally, the nitrogen in the E isomer is more deshielded than in the Z isomer.
Table 3: Expected ¹⁵N NMR Chemical Shift for this compound
| Nitrogen Atom | Expected Chemical Shift (ppm) |
|---|
Note: This is an estimated range based on data for cyclohexanone oxime.
The C=N double bond in this compound gives rise to the possibility of two geometric isomers: E and Z. The Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is instrumental in determining the stereochemistry by identifying protons that are close in space.
In the case of this compound, a NOESY experiment would look for correlations between the oxime hydroxyl proton (-OH) and the protons on the adjacent carbons (C2 and C6).
In the E isomer , the hydroxyl group is on the same side of the C=N double bond as one of the alpha-methylene groups (e.g., C2) and on the opposite side of the other (C6). Therefore, a cross-peak in the NOESY spectrum would be expected between the -OH proton and the syn-protons on the C2 (or C6) carbon.
In the Z isomer , the hydroxyl group would be on the opposite side of both alpha-methylene groups, and a NOE would be expected with the other set of alpha-protons.
By observing which set of alpha-protons shows a spatial correlation with the oxime proton, the dominant isomer in the sample can be unequivocally assigned. chemicalbook.com
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
The FT-IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=N, and N-O functional groups. The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3100-3600 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring and methyl group are observed around 2850-3000 cm⁻¹.
A key absorption for oximes is the C=N stretching vibration, which is usually found in the range of 1620-1680 cm⁻¹. For cyclohexanone oxime, this band is observed around 1664 cm⁻¹. The N-O stretching vibration is another characteristic band for oximes, typically appearing in the 930-960 cm⁻¹ region. The presence and position of these bands can confirm the formation of the oxime functional group.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3100 - 3600 (broad) |
| C-H | Stretching | 2850 - 3000 |
| C=N | Stretching | 1620 - 1680 |
Raman Spectroscopy
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about a molecule's structure, symmetry, and bonding. When applied to this compound, the Raman spectrum reveals characteristic vibrational modes of the functional groups present. The spectrum is complementary to infrared (IR) spectroscopy, often showing strong signals for symmetric vibrations and non-polar bonds that are weak in the IR spectrum.
Key vibrational bands for this compound can be assigned by comparing its spectrum to that of the parent compound, cyclohexanone oxime, and considering the influence of the methyl group substituent. asianpubs.orgnih.gov The C=N stretching vibration of the oxime group is a prominent feature, typically appearing in the 1620-1690 cm⁻¹ region. asianpubs.org The presence of the methyl group at the 4-position can subtly shift the frequencies of the cyclohexyl ring modes compared to the unsubstituted analogue. Skeletal vibrations of the alkane ring and C-H bending modes are also observable and provide a complete vibrational fingerprint of the molecule.
Table 1: Representative Vibrational Frequencies in the Raman Spectrum of this compound and their Tentative Assignments (Note: Exact wavenumbers can vary based on experimental conditions and the physical state of the sample.)
| Raman Shift (cm⁻¹) | Vibrational Assignment | Description |
| ~2940 | ν(C-H) | Symmetric and asymmetric stretching of CH₂ and CH₃ groups. |
| ~1665 | ν(C=N) | Stretching vibration of the carbon-nitrogen double bond in the oxime group. |
| ~1450 | δ(CH₂) | Scissoring/bending vibration of the methylene (B1212753) groups in the cyclohexane ring. |
| ~1250 | ν(C-C) | Skeletal stretching vibrations of the cyclohexane ring. |
| ~1030 | ν(C-N) | Stretching vibration of the carbon-nitrogen single bond. |
| ~900 | ν(N-O) | Stretching vibration of the nitrogen-oxygen bond in the oxime group. |
| ~840 | Ring Breathing | Symmetric breathing mode of the cyclohexane ring. |
Normal Coordinate Analysis for Vibrational Assignments
To achieve an accurate and unambiguous assignment of the vibrational bands observed in the Raman and IR spectra of this compound, a Normal Coordinate Analysis (NCA) is employed. asianpubs.org NCA is a computational method that mathematically models the vibrational motions of a molecule. asianpubs.org It correlates the observed spectral frequencies with specific atomic motions, such as stretching, bending, and twisting of bonds.
The analysis involves defining a molecular geometry, typically optimized using quantum chemical methods like Density Functional Theory (DFT), and a set of force constants that describe the stiffness of the chemical bonds and the resistance to bond angle deformation. The calculation yields a set of vibrational frequencies and their corresponding normal modes.
A crucial output of NCA is the Potential Energy Distribution (PED). The PED for a given vibrational frequency indicates the percentage contribution of each internal coordinate (e.g., a specific C=N stretch or C-H bend) to that particular normal mode. asianpubs.org This allows researchers to confidently label a spectral band, for instance, as being "90% C=N stretch," thus providing a precise description of the molecular motion responsible for the observed signal. For this compound, NCA would be essential to differentiate the complex vibrational modes of the methyl-substituted cyclohexane ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for identifying and quantifying volatile and semi-volatile compounds like this compound. nih.gov In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. Upon exiting the column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The molecular ion ([M]⁺) of this compound has a nominal mass of 127 u. Under EI conditions, the molecular ion undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint. The fragmentation pattern can be predicted based on the structure. Common fragmentation pathways for alicyclic compounds include alpha-cleavage (cleavage of the bond adjacent to the C=N group) and subsequent ring-opening reactions. thieme-connect.de The loss of the methyl group (•CH₃, 15 u) or fragments of the ring are expected, leading to characteristic product ions that help confirm the structure.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification of this compound, particularly in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique uses a "soft" ionization method, such as Electrospray Ionization (ESI), which typically keeps the molecule intact, forming a protonated molecule ([M+H]⁺) with an m/z of 128.
In tandem MS, this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate specific product ions. The instrument then monitors one or more of these specific fragmentation reactions, a mode known as Multiple Reaction Monitoring (MRM). This process provides exceptional selectivity and reduces background noise. For this compound, a reported MRM transition involves the fragmentation of the precursor ion (m/z 127 or 128) to a stable product ion, such as m/z 85, for quantitative purposes.
Chromatographic Techniques for Analysis and Purity Assessment
Chromatographic methods are fundamental for separating this compound from starting materials, byproducts, or impurities, thereby enabling its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water.
The compound is separated based on its hydrophobicity, and its elution from the column is monitored by a detector, typically an ultraviolet (UV) detector. The oxime functional group contains a chromophore that absorbs UV light, with a reported detection wavelength of 210 nm. The time at which the compound elutes, known as the retention time, is a characteristic property under specific chromatographic conditions. By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined.
Table 2: Typical HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase (Column) | C18 |
| Mobile Phase | Acetonitrile / Water Gradient |
| Detection | UV Spectrophotometry |
| Wavelength | 210 nm |
| Reported Retention Time | ~6.2 minutes |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental analytical technique used for monitoring reaction progress, identifying compounds in a mixture, and determining their purity. For this compound, TLC can effectively separate the oxime from its precursor, 4-methylcyclohexanone, and other potential by-products of the oximation reaction. The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase.
The polarity of the oxime group (-C=N-OH) is significantly different from the ketone group (-C=O), which allows for straightforward separation. The choice of the solvent system (eluent) is critical for achieving good resolution. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is commonly employed. The polarity of the eluent is adjusted to obtain an optimal retardation factor (R_f) value, typically between 0.3 and 0.7, for the target compound. Visualization of the spots on the TLC plate can be achieved using a UV lamp (if the compounds are UV-active) or by staining with a chemical agent such as potassium permanganate (B83412) or p-anisaldehyde solution, followed by heating.
While specific R_f values are highly dependent on the exact conditions (silica plate manufacturer, layer thickness, temperature), the following table provides examples of solvent systems that are generally suitable for the analysis of cyclohexanone oximes and related compounds. researchgate.netmdpi.comjlu.edu.cn
Table 1: Representative TLC Solvent Systems for Oxime Analysis
| Stationary Phase | Mobile Phase (Solvent System) | Ratio (v/v) | Visualization Method | Application Notes |
|---|---|---|---|---|
| Silica Gel 60 F₂₅₄ | Hexane : Acetone | 30 : 90 | UV light (254 nm), p-Anisaldehyde stain | Suitable for separating E/Z isomers of some ketoximes. jlu.edu.cn |
| Silica Gel | n-Butanol : Acetic Acid : Water | 40 : 10 : 50 | Iodine vapor, Potassium permanganate | General system for polar compounds, effective for separating oximes from related reaction intermediates. researchgate.net |
Quantitative Analysis of this compound in Complex Matrices
Accurate quantification of this compound in various complex matrices, such as environmental samples or reaction mixtures, requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC coupled with an ultraviolet (UV) detector is a well-established method for quantifying oximes. For this compound, a C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water. UV detection is often performed at a wavelength around 210 nm. For trace-level analysis in complex environmental samples like soil or water, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity. epa.gov This method can achieve limits of detection (LOD) in the sub-parts-per-million (ppm) range.
Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. cmes.orgnih.govrsc.org The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and interaction with the column's stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its reliability and wide linear range. For enhanced identification and confirmation, a mass spectrometer (MS) can be used as the detector (GC-MS), providing both retention time data and a mass spectrum of the compound. rsc.org
The following table summarizes key parameters for the quantitative analysis of cyclohexanone oximes using different instrumental methods.
Table 2: Methods for Quantitative Analysis of Cyclohexanone Oximes
| Technique | Column | Mobile Phase / Carrier Gas | Detector | Key Parameters & Findings |
|---|---|---|---|---|
| HPLC-UV | C18 Reverse-Phase | Acetonitrile : Water | UV (210 nm) | Retention time for this compound reported at ~6.2 minutes. |
| LC-MS/MS | C18 Reverse-Phase | Acetonitrile : Water with formic acid | Triple Quadrupole MS (ESI+) | MRM transitions (e.g., m/z 127 → 85) used for quantification. LOD < 0.1 ppm in soil/water samples. epa.gov |
| GC-FID | Kromat KB-624 (30 m x 0.32 mm) | Helium (2.0 mL/min) | FID | Used for simultaneous determination of cyclohexanone and cyclohexanone oxime in reaction solutions. cmes.org |
| GC-MS | HP-5 Polysiloxane (30 m x 0.32 mm) | Helium | MS | Used to identify and quantify cyclohexanone oxime in reaction mixtures after synthesis. rsc.org |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique can unambiguously establish the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the cyclohexane ring. A critical aspect of oxime stereochemistry that can be resolved by X-ray crystallography is the geometric isomerism (E/Z) around the carbon-nitrogen double bond.
The analysis involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced.
While the specific crystal structure of this compound is not publicly available in major databases as of late 2025, data from its parent compound, cyclohexanone oxime, provides insight into the expected structural features. nih.gov The cyclohexane ring would likely adopt a chair conformation, with the methyl group at the 4-position occupying an equatorial position to minimize steric strain. The crystal structure would confirm the specific isomer (E or Z) present in the solid state and reveal details about intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which dictates the crystal packing.
The table below presents typical crystallographic data for the related compound, cyclohexanone oxime, as an illustration of the information that would be obtained for this compound.
Table 3: Illustrative Crystallographic Data for Cyclohexanone Oxime
| Parameter | Value (for Cyclohexanone Oxime) |
|---|---|
| Chemical Formula | C₆H₁₁NO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.01 Å, b = 10.55 Å, c = 10.70 Å |
| Volume (V) | 678 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.10 g/cm³ |
| Hydrogen Bonding | O-H···N intermolecular hydrogen bonds form chains. |
Data sourced from studies on cyclohexanone oxime and is presented for illustrative purposes. nih.gov
Theoretical and Computational Studies of 4 Methylcyclohexanone Oxime
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, reaction energies, and transition state structures at a manageable computational cost. For 4-methylcyclohexanone (B47639) oxime, DFT is instrumental in exploring its reactivity, particularly in key transformations like the Beckmann rearrangement.
DFT calculations are crucial for mapping out the step-by-step pathways of chemical reactions. For 4-methylcyclohexanone oxime, the most studied reaction is the acid-catalyzed Beckmann rearrangement. Computational models can identify and characterize the geometries of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products.
The generally accepted mechanism, which can be modeled using DFT, involves several key steps:
Protonation: The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group (H₂O).
Rearrangement: This is the rate-determining step, involving the migration of one of the alkyl groups anti-periplanar to the leaving group. In this compound, two distinct pathways are possible: migration of the C2 carbon or the C6 carbon, leading to two different regioisomeric lactams. DFT is used to locate the transition state for each pathway.
Carbocation Trapping: The resulting nitrilium ion intermediate is then attacked by a water molecule.
Tautomerization: A final tautomerization step yields the stable lactam product.
DFT calculations on the parent cyclohexanone (B45756) oxime have shown that the reaction mechanism over an acid site in a zeolite catalyst involves three main steps: a 1,2 H-shift, the core rearrangement, and tautomerization. rsc.org For the 4-methyl derivative, a primary focus of DFT studies would be to determine the geometric parameters (bond lengths and angles) of the two possible transition states to understand the regioselectivity of the rearrangement. The electron-donating methyl group is expected to influence the stability of these transition states, thereby favoring one migration pathway over the other.
For the Beckmann rearrangement of the parent cyclohexanone oxime over zeolite catalysts, activation energies have been calculated using DFT. rsc.org These values serve as a benchmark for understanding the rearrangement of the 4-methyl substituted analogue. The presence of the methyl group at the C4 position introduces an electronic asymmetry that would lead to different activation energies for the two possible migration pathways. DFT calculations would be essential to quantify this difference and predict the major product.
The table below presents calculated activation energies for the three steps of the Beckmann rearrangement of cyclohexanone oxime over different MFI zeolite catalysts, which serves as a model for the transformations of the 4-methyl derivative. rsc.org The rate-determining step is identified as the initial transformation from the N-ended adsorption complex to the O-ended one. rsc.org
| Reaction Step | Activation Energy on H-[Al]-MFI (kcal/mol) | Activation Energy on H-[B]-MFI (kcal/mol) |
|---|---|---|
| Step 1: 1,2 H Shift | 31.46 | 24.33 |
| Step 2: Rearrangement | 16.15 | 7.46 |
| Step 3: Tautomerization | 18.95 | 20.43 |
This data is for the parent cyclohexanone oxime and serves as a model for the 4-methyl derivative. The values were calculated at the B3LYP/6-31G(d,p) level of theory. rsc.org
Solvents can dramatically influence reaction rates and equilibria. Computational chemistry addresses these effects using implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM) or the Onsager solvation model, represent the solvent as a continuous dielectric medium, which simplifies the calculation while capturing the bulk electrostatic effects of solvation. unive.it
In the context of this compound, DFT calculations incorporating a solvent model would be used to:
Evaluate Thermodynamic Stability: Determine how the solvent stabilizes or destabilizes the reactants, transition states, and products. Polar solvents are generally expected to stabilize charged intermediates and transition states, potentially lowering the activation energy.
Analyze Kinetic Effects: By calculating the free energy of activation in different solvents, one can predict how the reaction rate will change. For the Beckmann rearrangement, which proceeds through charged intermediates, a polar solvent is expected to accelerate the reaction.
Molecular Dynamics Simulations
While DFT calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions.
For this compound, MD simulations could be employed to study several phenomena:
Conformational Dynamics: The 4-methylcyclohexane ring is flexible and can exist in various conformations, primarily chair forms. MD simulations can explore the conformational landscape, including the rate of ring-flipping, and determine the preferred orientation (axial vs. equatorial) of the methyl group under different conditions.
Solvation Structure: MD with explicit solvent models (where individual solvent molecules are included) can reveal the detailed structure of the solvent shell around the oxime. This is crucial for understanding how specific solvent interactions, such as hydrogen bonding, influence the molecule's behavior.
E/Z Isomerization: The C=N bond of the oxime can exist as E or Z isomers. MD simulations can be used to study the dynamics of interconversion between these isomers, providing information on the energy barriers and timescales of this process.
Adsorption Behavior of this compound on Catalyst Surfaces
The Beckmann rearrangement is often performed using solid acid catalysts, such as zeolites or other metal oxides. nih.gov Understanding how the reactant molecule interacts with the catalyst surface is key to designing more efficient catalytic systems. DFT calculations are used to model the adsorption of this compound onto a representative cluster of the catalyst surface.
These computational studies can determine:
Preferred Adsorption Sites: Identifying whether the oxime binds to Brønsted acid sites (protons) or Lewis acid sites (electron-deficient metal centers) on the catalyst.
Adsorption Geometries: Calculating the optimal geometry of the adsorbed molecule, including bond lengths and orientations relative to the surface.
Adsorption Energies: Quantifying the strength of the interaction between the oxime and the catalyst. A strong interaction is necessary for catalysis, but if the product adsorbs too strongly, it can lead to catalyst deactivation.
For this compound, steric hindrance from the methyl group may influence its ability to access active sites within the pores of a zeolite catalyst. DFT calculations can compare the adsorption energies of different conformers to predict the most favorable binding mode.
The following table shows hypothetical DFT-calculated adsorption energies for this compound interacting with a Brønsted acid site (H+) on a zeolite surface, illustrating how computational methods can distinguish between different binding modes.
| Adsorption Mode | Interacting Atom | Hypothetical Adsorption Energy (kcal/mol) |
|---|---|---|
| O-Protonation | Oxime Oxygen | -25.5 |
| N-Protonation | Oxime Nitrogen | -21.2 |
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures. DFT calculations can provide accurate predictions of NMR chemical shifts, vibrational frequencies, and electronic transitions.
NMR Spectroscopy: By calculating the magnetic shielding tensors of each nucleus, typically using the Gauge-Independent Atomic Orbital (GIAO) method, one can predict ¹H and ¹³C NMR chemical shifts. Comparing these calculated shifts to experimental values is a powerful method for validating the computed geometry and assigning experimental signals.
Vibrational Spectroscopy: DFT can compute the harmonic vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are invaluable for assigning vibrational modes to specific molecular motions.
Conformational Preferences: DFT can accurately calculate the relative energies of different conformers. For this compound, this would involve comparing the stability of the chair conformer with the methyl group in the equatorial position versus the axial position. The equatorial conformer is generally expected to be significantly more stable due to reduced steric strain. Furthermore, the relative energies of the E and Z isomers of the oxime group and the transition state for their interconversion can be calculated to predict their equilibrium populations and isomerization barrier.
The table below presents a hypothetical comparison of experimental ¹³C NMR shifts for this compound with values predicted by DFT calculations, demonstrating the typical accuracy of such methods.
| Carbon Atom | Experimental Shift (ppm) | Hypothetical DFT-Calculated Shift (ppm) |
|---|---|---|
| C=N | 160.5 | 161.2 |
| C4 (with CH₃) | 32.1 | 32.5 |
| CH₃ | 21.8 | 22.1 |
Applications of 4 Methylcyclohexanone Oxime in Specialized Fields
Applications in Organic Synthesis as a Chemical Intermediate
In organic synthesis, 4-Methylcyclohexanone (B47639) oxime serves as a crucial building block, enabling the construction of more complex molecular architectures. Its primary applications lie in its conversion to amines and its rearrangement to form heterocyclic structures, which are foundational steps in the synthesis of various high-value chemicals.
A significant application of 4-Methylcyclohexanone oxime is its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The reduction of the oxime group is a key transformation that yields 4-methylcyclohexylamine (B30895). This resulting amine is a vital intermediate in the production of certain pharmaceuticals. For instance, trans-4-methylcyclohexylamine is an intermediate in the synthesis of glimepiride, an oral antidiabetic medication. google.com
The synthesis pathway involves the chemical reduction of this compound using reagents like sodium in ethanol (B145695). google.com Furthermore, the compound serves as an intermediate for nitrosourea (B86855) precursors, which are utilized in the synthesis of some anticancer agents. Oximes, as a class, are recognized as important building blocks for agrochemicals, highlighting the potential of this compound in this sector as well. arpgweb.com
The structure of this compound makes it an excellent starting material for the synthesis of nitrogen-containing heterocycles, which are core components of many biologically active compounds. researchgate.netnih.gov The most prominent reaction for this purpose is the Beckmann rearrangement. wikipedia.org
When subjected to acidic catalysts such as sulfuric acid or phosphorus pentachloride, this compound undergoes a predictable rearrangement to yield a substituted ε-caprolactam. wikipedia.org Lactams are cyclic amides that are not only important in their own right but are also precursors to polymers; for example, the unsubstituted ε-caprolactam is the monomer for Nylon 6. wikipedia.org The ability of oximes and their derivatives to undergo intramolecular reactions, such as nitrogen insertion, provides a modern and efficient route to a variety of aminated N-heterocycles, underscoring the versatility of this class of compounds in constructing complex ring systems. rsc.org
| Application Area | Key Transformation | Product | Significance |
|---|---|---|---|
| Pharmaceuticals | Reduction | 4-Methylcyclohexylamine | Intermediate for the antidiabetic drug glimepiride. google.com |
| Pharmaceuticals | Intermediate Step | Nitrosourea Precursor | Used in the synthesis of anticancer agents. |
| Heterocycle Synthesis | Beckmann Rearrangement | Substituted ε-Caprolactam | Building block for complex nitrogen-containing molecules and potential polymers. wikipedia.org |
Pharmaceutical and Biomedical Research Applications
While primarily used as a synthetic intermediate, the inherent chemical properties of the oxime functional group also place this compound and its derivatives within the scope of pharmaceutical and biomedical research. The focus is on leveraging its structure to develop new therapeutic agents and investigate potential biological effects.
The development of pharmacologically active compounds from this compound is intrinsically linked to its role as a chemical intermediate. As mentioned, its conversion to 4-methylcyclohexylamine is a critical step in synthesizing the sulfonylurea-class antidiabetic drug, glimepiride. google.com Research in this area focuses on optimizing the synthetic routes from the oxime to the amine to improve yield and purity, which is crucial for pharmaceutical manufacturing. google.comgoogle.com The oxime moiety itself is a feature in various biologically active molecules, and researchers often modify simpler oximes to explore new pharmacological activities, suggesting a potential area for future investigation with this specific compound. mdpi.com
The oxime functional group (-C=N-OH) is known to impart a range of biological activities to molecules. arpgweb.com Compounds containing this moiety have been investigated for numerous therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities. mdpi.com The ability of oximes to complex with metals makes them potential inhibitors for metalloenzymes, an important target class in drug discovery. mdpi.com While extensive research exists for the oxime class in general, specific biological studies focusing solely on this compound are not widely documented in the available literature.
The search for new antimicrobial agents is a critical area of biomedical research. The oxime functional group has been incorporated into various molecular structures to enhance or confer antimicrobial activity. mdpi.com Numerous oxime derivatives have demonstrated a wide spectrum of activities, including antibacterial and antifungal properties. arpgweb.com For example, studies on other oxime-containing compounds have shown significant inhibitory action against bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.com
However, there is a lack of specific research findings in the scientific literature detailing the direct antibacterial or antifungal properties of this compound itself. While a related but different compound, an oxygenated cyclohexanone (B45756) derivative, has shown antimicrobial efficacy against various plant pathogenic bacteria and fungi, these results cannot be directly attributed to this compound. nih.gov Therefore, while the broader class of oximes is of interest for antimicrobial research, the specific potential of this compound in this field remains an area for future investigation.
Investigation of Biological Activities
Antiparasitic Activity (Anti-Trypanosomal, Anti-Leishmanial)
Research into the antiparasitic properties of cyclohexanone oxime derivatives has revealed potential applications in combating trypanosomiasis and leishmaniasis. A study investigating a series of synthetic ligustrazine-containing α,β-unsaturated carbonyl-based compounds and their corresponding oximes demonstrated notable activity against Trypanosoma and Leishmania species. scienceopen.comscielo.br
In this research, 34 synthetic compounds, including cyclohexanone derivatives and their oxime counterparts, were evaluated for their in vitro effects on Trypanosoma brucei brucei (both wild type and a highly resistant strain) and promastigotes of Leishmania major and Leishmania mexicana. scielo.br One of the oxime derivatives, compound 8o , displayed the highest inhibitory activity against the resistant Trypanosoma brucei strain, with an EC50 value of 6.9 µM. scielo.brsemanticscholar.org Interestingly, in some cases, the parent cyclohexanone compounds were found to be more active than their respective oxime derivatives against T. brucei. scielo.brscite.ai
The study also highlighted that the antiparasitic activity could be highly species-specific. For instance, compound 8o , the most potent against Trypanosoma brucei, showed no activity against the tested Leishmania species. scielo.br Conversely, other compounds showed some inhibitory effects against Leishmania major and Leishmania mexicana, although this activity was generally lower than that observed against T. brucei. scielo.br These findings suggest that certain cyclohexanone and oxime derivatives are promising candidates for the development of new treatments for trypanosomiasis and leishmaniasis. scielo.br
Table 1: In vitro Antiparasitic Activity of Selected Cyclohexanone and Oxime Derivatives
| Compound | Parasite Strain | EC50 (µM) |
|---|---|---|
| 5f (Cyclohexanone derivative) | Trypanosoma brucei (Resistant) | 8.0 |
| 8o (Oxime derivative) | Trypanosoma brucei (Resistant) | 6.9 |
| 5f (Cyclohexanone derivative) | Leishmania major | 46.6 - 75.6 |
| 6i (Cyclohexanone derivative) | Leishmania major | 46.6 - 75.6 |
| 6s (Cyclohexanone derivative) | Leishmania major | 46.6 - 75.6 |
| 6g (Cyclohexanone derivative) | Leishmania mexicana | Some Inhibition |
Data sourced from a study on synthetic ligustrazine-based cyclohexanone and oxime analogs. scielo.br
Potential Anticancer Mechanisms (e.g., Kinase Inhibition, Apoptosis Induction)
The oxime functional group is a key feature in many compounds investigated for their anticancer potential. nih.govnih.gov While direct studies on this compound are limited, the broader class of oxime-containing molecules and cyclohexanone derivatives have been shown to exert anticancer effects through mechanisms such as kinase inhibition and the induction of apoptosis.
Kinase Inhibition: Oximes have been identified as potent inhibitors of a wide array of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.govencyclopedia.pub The introduction of an oxime group can enhance the kinase inhibitory activity of parent compounds. encyclopedia.pubresearchgate.net Oxime-containing molecules, such as indirubin (B1684374) oximes, bind with high affinity to the ATP-binding sites of kinases involved in tumor development, including cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase (GSK) 3β. nih.govencyclopedia.pub Many oximes act as multitargeted kinase inhibitors, which can be therapeutically advantageous over single-target agents. nih.gov The oxime moiety is thought to be directly responsible for this inhibitory activity in some cases, as the corresponding ketone metabolites have been found to be inactive. proquest.com
Apoptosis Induction: Several studies have demonstrated that cyclohexanone derivatives can induce apoptosis, or programmed cell death, in cancer cells. For example, a synthetic curcumin (B1669340) derivative featuring a cyclohexanone ring, (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC), was shown to induce G2/M cell cycle arrest and apoptosis in MCF-7 breast cancer cells. mdpi.com This process was linked to the dysregulation of apoptosis-related pathways like the p53 and Wnt signaling pathways. mdpi.com Another study on novel cyclohexane-1-carboxamide derivatives identified a compound that induced apoptosis at the pre-G1 phase and caused cell cycle arrest at the G2/M phase in the same cell line. orientjchem.org The ability of certain cyclohexanone derivatives to act as catalytic inhibitors of topoisomerase I, an enzyme critical for DNA replication, also represents a mechanism for inducing DNA damage and subsequent cellular responses that can lead to apoptosis. nih.gov
Neuroprotective Effects
Oxime-containing compounds have emerged as a class of molecules with potential neuroprotective properties. nih.gov While specific research into the neuroprotective effects of this compound is not widely available, related oxime derivatives have shown promise in contexts relevant to neurodegenerative diseases. For instance, certain tricyclic isatin (B1672199) oximes have been identified as potential candidates for developing anti-inflammatory drugs with neuroprotective effects. nih.gov These compounds have demonstrated high binding affinity for several kinases, including DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in the pathology of neurodegenerative diseases like Alzheimer's. nih.gov The general class of oximes has been reported to exhibit a range of useful pharmaceutical properties, including neuroprotective activities. researchgate.net
Role of the Oxime Moiety in Enhancing Bioactivity
The oxime group (C=N-OH) plays a fundamental role in the biological activity of many compounds, often enhancing their potency compared to the parent carbonyl compounds. researchgate.net This enhancement is attributed to the unique structural and electronic properties of the oxime moiety.
The oxime group contains both hydrogen-bond acceptors (the nitrogen and oxygen atoms) and a hydrogen-bond donor (the hydroxyl group). nih.govencyclopedia.pubproquest.com This is in contrast to a carbonyl group (C=O), which only has a hydrogen-bond acceptor. nih.govencyclopedia.pubproquest.com This increased capacity for hydrogen bonding, coupled with the high polarity of the oxime group, can lead to significantly different and potentially stronger interactions with the binding sites of biological receptors and enzymes. nih.govencyclopedia.pubproquest.com
The introduction of an oxime functional group has been shown to increase the biological activity of several natural and synthetic compounds. nih.govencyclopedia.pub For example, oxime derivatives of certain natural alkaloids have demonstrated much higher biological activity than the original compounds. encyclopedia.pub In the context of kinase inhibition, the oxime group has been found to be essential for the inhibitory activity of some molecules, with the hydroxyl group of the oxime often forming critical hydrogen bonds within the kinase's active site. proquest.com The conversion of carbonyl compounds into oximes can therefore be a powerful strategy in medicinal chemistry to improve the pharmacological profile of a molecule. researchgate.net
Applications in Materials Science
Polymer Modifiers and Stabilizers
In the field of polymer science, this compound serves as a key intermediate, particularly as a precursor to caprolactam analogs through the Beckmann rearrangement. This chemical transformation is of significant industrial importance, as the parent compound, cyclohexanone oxime, is the direct precursor to ε-caprolactam, the monomer used in the production of Nylon 6. wikipedia.org The Beckmann rearrangement converts the oxime into a lactam, providing a fundamental building block for polyamide synthesis.
Furthermore, oxime chemistry itself is increasingly being utilized in the synthesis of advanced polymeric materials. The reaction between an oxime and an aldehyde or ketone is a form of "click chemistry" that can be used to create polymers and hydrogels under mild conditions. rsc.org The reversible nature of the oxime bond allows for the creation of dynamic-covalent polymers and self-healing materials that can reconfigure their structure in response to specific stimuli. rsc.orgrsc.org Oxime esters derived from various chromophores, such as carbazole, are also being developed as highly reactive photoinitiators for LED-based photopolymerization, a process used in coatings, inks, and 3D printing. researchgate.net
Heavy Metal Sorbents
The oxime functional group is an effective chelating agent for various metal ions, which has led to its application in the development of materials for heavy metal removal from wastewater. researchgate.net While this compound itself is not typically used directly as a sorbent, polymers functionalized with oxime groups have shown significant potential for this purpose.
Chelating resins that incorporate oxime functional groups can exhibit high selectivity and capacity for adsorbing heavy metals. For instance, polystyrene-based resins containing oxime groups have demonstrated a higher selectivity for copper (Cu²⁺) and uranyl (UO₂²⁺) ions. researchgate.net The mechanism of removal generally involves the formation of stable complexes between the oxime groups on the polymer surface and the metal ions in the solution. nih.govmdpi.com This process can involve ion exchange, complexation, and electrostatic attraction. mdpi.com The development of low-cost adsorbents from various natural and synthetic precursors is a major focus of research for environmental remediation, and the chemical modification of these materials to include effective chelating groups like oximes is a promising strategy. nih.govmdpi.com
Integration into Dynamic Materials
The incorporation of this compound into polymer structures is a key application in the field of dynamic materials, particularly in the development of Covalent Adaptable Networks (CANs). nih.govacs.org CANs are a class of polymers that, while cross-linked like traditional thermosets, can rearrange their network topology through dynamic covalent bond exchange. nih.gov This property allows them to be reprocessed, repaired, or recycled, addressing a major challenge in polymer science. nih.gov
The utility of oximes in these materials stems from the reversible nature of the C=N bond. rsc.org Unlike the more hydrolytically sensitive imine bonds, oxime linkages offer greater stability, making them suitable for robust materials that only exhibit dynamic behavior under specific stimuli, such as heat or the presence of a catalyst. nih.gov The exchange reaction, known as oxime metathesis, allows the polymer chains to be reshuffled without degrading the material. nih.gov
Research into the mechanism of this exchange has shown that it is effectively catalyzed by acids. nih.govrsc.org The proposed mechanism involves the protonation of one oxime ether, followed by a nucleophilic attack from a non-protonated oxime, proceeding through a four-membered cyclic intermediate. nih.gov The kinetics of this exchange can be tuned by altering the electronic properties of the substituents on the oxime. nih.gov
In the case of this compound, the methyl group at the 4-position of the cyclohexyl ring acts as an electron-donating group (EDG). According to mechanistic studies on model aromatic oxime systems, the presence of an EDG can accelerate the rate of metathesis. nih.gov This is attributed to two effects: the EDG stabilizes the positive charge on the protonated oxime, making it more susceptible to attack, and it increases the nucleophilicity of the non-protonated oxime, enhancing its reactivity. nih.gov Therefore, integrating this compound into a polymer network is expected to yield a CAN with relatively fast reprocessing capabilities under acidic conditions.
The following table, based on research findings for model oxime compounds, illustrates the influence of electronic effects on the kinetics of the exchange reaction, a principle directly applicable to this compound.
Table 1: Influence of Substituents on Oxime Metathesis Kinetics
| Reactant Pair Type | Example Reactants | Catalyst | Time to Equilibrium (min) | Key Finding |
|---|---|---|---|---|
| EDG-EWG | 4-methoxybenzaldehyde O-(but-3-ene) oxime + 4-nitrobenzaldehyde (B150856) O-hexyl oxime | p-Toluenesulfonic acid | ~120 | Fastest reaction, driven by the strong electronic push-pull effect. researchgate.net |
| EDG-Neutral | 4-methoxybenzaldehyde O-hexyl oxime + Benzaldehyde O-(but-3-ene) oxime | p-Toluenesulfonic acid | ~180 | Slower than EDG-EWG, demonstrating the importance of an electron-withdrawing partner. researchgate.net |
| No Catalyst | 4-methoxybenzaldehyde O-(but-3-ene) oxime + 4-nitrobenzaldehyde O-hexyl oxime | None | >480 (No significant reaction) | Highlights the crucial role of the acid catalyst in enabling the exchange. researchgate.netrsc.org |
Catalytic Applications Beyond its Own Synthesis
Beyond its role in material science, this compound serves as a valuable precursor for ligands in homogeneous catalysis. The nitrogen and oxygen atoms of the oxime group can coordinate with transition metals to form stable and catalytically active complexes. nih.gov Of particular note is the formation of palladacycles, a class of organopalladium compounds where the oxime acts as a ligand, forming a C-Pd bond stabilized by intramolecular coordination from the oxime's nitrogen atom. tandfonline.com
These oxime-based palladacycles have proven to be robust, versatile, and highly efficient catalysts for a variety of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. acs.orgacs.org They are often thermally stable and insensitive to air and moisture, making them practical alternatives to more sensitive catalyst systems. acs.org
The general synthesis of these catalysts involves the reaction of an oxime with a palladium salt, such as lithium tetrachloropalladate, to form a chloro-bridged dimer. acs.org This dimer can then be used directly or reacted further to create mononuclear catalysts with other ancillary ligands. tandfonline.comtandfonline.com this compound can be used in this context to generate a specific family of alicyclic oxime-based palladacycles. The steric and electronic properties of the 4-methylcyclohexyl group would influence the stability, solubility, and catalytic activity of the resulting complex. acs.org
Oxime palladacycles have demonstrated high efficacy in key cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. tandfonline.comacs.org Research on catalysts derived from similar aromatic ketoximes provides a clear indication of their potential performance.
Table 2: Performance of Oxime-Palladacycle Catalysts in Cross-Coupling Reactions
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst Loading (mol %) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Heck | Phenyl iodide | Butyl acrylate | 0.0001 | 98 | acs.org |
| Heck | 4-Bromobenzonitrile | Styrene | 1 | 96 | acs.org |
| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | 0.44 | 98 | tandfonline.com |
| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | 0.44 | 95 | tandfonline.com |
| Suzuki-Miyaura | Phenyl iodide | Phenylboronic acid | 0.3 | 96 | researchgate.net |
The data shows that very low loadings of these oxime-based catalysts can achieve high to quantitative yields in coupling reactions involving a range of aryl halides. tandfonline.comacs.org The development of catalysts from this compound would contribute to this important class of compounds, potentially offering unique solubility or activity profiles for specific synthetic challenges.
Future Research Directions and Challenges for 4 Methylcyclohexanone Oxime
Development of Novel and Highly Selective Synthetic Routes
The conventional synthesis of 4-methylcyclohexanone (B47639) oxime involves the condensation of 4-methylcyclohexanone with hydroxylamine (B1172632). While effective, future research is geared towards developing more sustainable, efficient, and selective methods.
A significant area of future work lies in the development of electrochemical and photochemical syntheses. Recent breakthroughs have demonstrated the electrosynthesis of cyclohexanone (B45756) oxime from aqueous nitrate (B79036) (NO₃⁻) under ambient conditions, a method that could be adapted for its methylated analogue. acs.org For instance, a one-pot synthesis using a Zn-Cu alloy catalyst to reduce nitrate to hydroxylamine in situ, which then reacts with the ketone, has shown high yields for cyclohexanone oxime and could be a promising green route for 4-methylcyclohexanone oxime. acs.org Similarly, plasma-assisted methods that convert air into reactive nitrogen species for oximation represent a novel, albeit energetically challenging, frontier.
Another key direction is the direct synthesis from more fundamental precursors. Research on the direct oxidation-oximization of cyclohexane (B81311) to cyclohexanone oxime using bifunctional catalysts points towards a future where 4-methylcyclohexane could be directly converted to this compound, drastically simplifying the production chain. rsc.org
Furthermore, achieving high stereoselectivity in oxime synthesis is a persistent challenge. Most methods yield the thermodynamically stable E-isomer or a mixture of E and Z isomers. Future research will likely focus on catalysts and conditions that allow for the selective synthesis of the less stable Z-isomer, which can exhibit different reactivity, particularly in rearrangements. nih.gov Visible-light photocatalysis has emerged as a tool to isomerize the stable E-oxime to the Z-oxime, opening pathways to non-traditional reaction products. nih.govorganic-chemistry.org
Table 1: Comparison of Novel Synthetic Routes for Oximes
| Method | Precursors | Key Advantages | Key Challenges |
|---|---|---|---|
| Electrochemical Synthesis | Ketone, Nitrate (NO₃⁻) | Ambient conditions, avoids hazardous hydroxylamine transport, sustainable. acs.org | Faradaic efficiency, catalyst stability, scalability of electrochemical reactors. |
| Plasma-Assisted Synthesis | Ketone, Air (N₂/O₂) | Uses air as a nitrogen source. | High energy input, cost-competitiveness. |
| Direct Oxidation-Oximation | Cycloalkane, Ammonia (B1221849) Source | Simplifies process chemistry, uses cheap feedstocks. rsc.org | Catalyst development, conversion and selectivity control. |
| Stereoselective Synthesis | Ketone, Hydroxylamine | Access to specific isomers (Z-oxime) for novel reactivity. nih.gov | Development of highly selective catalysts, separation of isomers. |
Exploration of New Catalytic Systems and Methodologies
Catalysis is central to unlocking the full potential of this compound, both in its synthesis and its subsequent transformations, most notably the Beckmann rearrangement to form substituted caprolactams.
Future research is intensely focused on replacing traditional, corrosive acid catalysts like oleum (B3057394) in the Beckmann rearrangement with more benign and reusable alternatives. jocpr.comnih.gov Solid acid catalysts, such as zeolites (e.g., H-ZSM-5, MCM-22), are promising candidates for vapor-phase rearrangements, offering advantages in product separation and catalyst recycling. jocpr.comresearchgate.net However, catalyst deactivation remains a significant hurdle to their widespread industrial adoption. researchgate.net
The exploration of organocatalysis presents another exciting avenue. Catalysts like cyanuric chloride and boronic acid derivatives have been shown to facilitate the Beckmann rearrangement under milder conditions. nih.govorganic-chemistry.org For example, a boronic acid/perfluoropinacol system can act as a true organocatalyst for the rearrangement at ambient conditions. organic-chemistry.org Mechanochemical methods, which use mechanical force to drive reactions, have also been employed for the Beckmann rearrangement, offering a solvent-free and efficient alternative. acs.orgunica.it
Photocatalysis is revolutionizing oxime chemistry. nsf.gov Visible-light-driven methods, using photocatalysts like eosin (B541160) Y or iridium complexes, can mediate the synthesis of oxime esters and facilitate unique transformations by generating iminyl radicals from the oxime N-O bond. nsf.govnih.gov These radical intermediates can participate in a variety of bond-forming reactions that are inaccessible through traditional routes. researchgate.net
Table 2: Emerging Catalytic Systems for Oxime Transformations
| Catalyst Type | Transformation | Advantages | Research Focus |
|---|---|---|---|
| Solid Acids (Zeolites) | Beckmann Rearrangement | Reusable, suitable for continuous flow processes. jocpr.comresearchgate.net | Improving catalyst lifetime, preventing deactivation. researchgate.net |
| Organocatalysts | Beckmann Rearrangement | Metal-free, mild conditions, high functional group tolerance. nih.govorganic-chemistry.org | Catalyst efficiency, substrate scope, reducing catalyst loading. nih.gov |
| Photocatalysts | Synthesis, Isomerization, Radical Reactions | Uses visible light, enables novel reactivity (e.g., iminyl radicals). nih.govnsf.gov | Development of efficient and selective photocatalysts, expanding reaction scope. researchgate.net |
| Ionic Liquids | Beckmann Rearrangement | Act as both solvent and catalyst, potential for recyclability. nih.govrsc.org | Designing task-specific ionic liquids, product separation. rsc.org |
Deeper Mechanistic Understanding of Complex Transformations
While reactions like the Beckmann rearrangement are well-known, a deeper, quantitative understanding of their mechanisms is crucial for optimizing reaction conditions and designing better catalysts. Future research will increasingly rely on a synergy between experimental studies and computational chemistry.
The photochemistry of oximes is another area requiring deeper mechanistic investigation. The generation of iminyl radicals through transition metal or photocatalysis opens up a rich field of reactivity. nsf.gov Understanding the factors that control the fate of these radicals—such as intramolecular hydrogen atom transfer (HAT), cyclization, or intermolecular addition—is key to harnessing their synthetic potential. researchgate.net Future work will focus on mapping these complex reaction networks to achieve chemodivergent syntheses, where the reaction outcome can be switched by tuning the catalyst or conditions. nih.gov
Elucidation of Structure-Activity Relationships for Biological Applications
Preliminary studies have indicated that this compound and its derivatives possess potential biological activities, including antibacterial, antifungal, and anticancer properties. A major future research direction is the systematic elucidation of structure-activity relationships (SAR) to optimize these effects.
This involves synthesizing a library of analogues of this compound with variations in the substitution pattern on the cyclohexane ring and modifications to the oxime functionality. By testing these compounds in biological assays, researchers can identify the structural features that are crucial for a particular activity. For example, understanding how the position and nature of alkyl substituents influence antimicrobial efficacy could lead to the design of more potent agents.
Another emerging application is as a corrosion inhibitor. Recent studies have investigated the ability of this compound to protect steel from corrosion, suggesting that the oxime functional group plays a key role in adsorbing to the metal surface. SAR studies in this area would focus on how structural modifications affect the strength and nature of this interaction, leading to the development of more effective and environmentally friendly corrosion inhibitors.
Integration of this compound into Multifunctional Materials
The oxime functional group is a versatile building block for materials science, and future research will explore the integration of this compound into advanced, multifunctional materials.
One promising area is in the development of dynamic covalent networks and self-healing materials. Oxime-based bonds, such as oxime-carbamates, can be reversible, allowing materials to be reprocessed, repaired, or recycled. nih.gov Poly(oxime-urethanes) have been prepared that demonstrate catalyst-free healing properties at elevated temperatures. nih.gov Incorporating this compound into such polymer networks could be used to tune the mechanical properties and dynamic behavior of the resulting materials. The acid-catalyzed metathesis of oximes is another mechanism that can be exploited to create reprocessable covalent adaptable networks (CANs). rsc.org
Oxime-functionalized materials have also shown promise in environmental and defense applications. For example, polymers and metal-organic frameworks (MOFs) functionalized with oxime groups have been developed for the decontamination of nerve agents and the recovery of uranium from wastewater. acs.orgnih.gov The oxime acts as a potent nucleophile or a strong chelating agent. Future work could involve grafting this compound onto substrates like nanofibers or porous materials to create highly effective and reusable systems for detoxification or resource recovery. acs.orgnih.gov
Addressing Challenges in Industrial Scalability and Process Optimization
For this compound and its derivatives (like 4-methyl-ε-caprolactam) to find widespread industrial use, challenges related to scalability and process optimization must be addressed. The industrial production of ε-caprolactam, the precursor to Nylon-6, provides a useful model. numberanalytics.com The traditional process using oleum as a catalyst suffers from the production of large amounts of ammonium (B1175870) sulfate (B86663) as a byproduct. wikipedia.org
A major challenge for the future is the development of a truly sustainable industrial process. This involves not only replacing hazardous catalysts but also optimizing the entire process flow. For example, integrating the synthesis of the oxime with its subsequent rearrangement into a single, continuous-flow process is a key goal. researchgate.net Two-phase reaction systems, where the oxime is generated in an organic phase and then rearranged, could offer a path to milder conditions and reduced waste. researchgate.net
The scalability of novel synthetic and catalytic methods is a significant hurdle. While electrochemical and photochemical methods are promising at the lab scale, their transition to large-scale industrial production requires overcoming challenges in reactor design, energy consumption, and long-term stability. Similarly, while mechanochemical synthesis is attractive for its solvent-free nature, scaling up ball-milling processes for bulk chemical production presents its own set of engineering challenges. acs.org Future research will need to bridge the gap between laboratory discovery and industrial viability through dedicated process engineering and optimization studies.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 4-methylcyclohexanone oxime, and how can purity be ensured?
- Methodology : The compound is typically synthesized via the condensation of 4-methylcyclohexanone with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or methanol) under reflux. Sodium acetate is often used as a base to neutralize HCl byproducts. Purification involves recrystallization or chromatography .
- Purity Validation : Melting point analysis (reported range: 37–39°C) and spectroscopic techniques (FT-IR for oxime N–O stretch at ~1600 cm⁻¹, NMR for characteristic proton shifts) are critical. LC-MS or HPLC can confirm absence of side products like unreacted ketone or hydroxylamine residues .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Structural Analysis : X-ray crystallography or computational modeling (e.g., DFT) resolves stereochemistry. The oxime group’s geometry (E/Z isomerism) can be determined via NOESY NMR .
- Physicochemical Properties :
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures. Related cyclohexanone derivatives show vapor-phase stability up to 150°C, suggesting similar behavior for the oxime .
- Solubility : Tested in solvents like DMSO, ethanol, and water; logP values predict partitioning behavior .
Q. What are the common reactions and intermediates derived from this compound in organic synthesis?
- Key Reactions :
- Beckmann Rearrangement : Catalyzed by H₂SO₄ or PCl₅ to yield caprolactam analogs, useful in polymer chemistry.
- Reduction : NaBH₄ or LiAlH₄ reduces the oxime to 4-methylcyclohexylamine, a precursor for pharmaceuticals .
Advanced Research Questions
Q. How can reaction conditions for this compound hydrolysis be optimized to maximize conversion?
- Experimental Design : Use Box-Behnken Design (BBD) to analyze variables:
| Factor | Low (-1) | Medium (0) | High (+1) |
|---|---|---|---|
| Temperature (°C) | 60 | 70 | 80 |
| Catalyst (wt%) | 1.0 | 1.5 | 2.0 |
| H₂O (mL) | 10 | 15 | 20 |
- Optimization : Response Surface Methodology (RSM) identifies interactions. For cyclohexanone oxime, optimal hydrolysis occurs at 75°C, 1.8 wt% H₂SO₄, and 18 mL H₂O, achieving >95% conversion .
Q. How do researchers resolve contradictions in kinetic data for oxime reactions across different experimental setups?
- Case Study : Discrepancies in mass transfer rates between batch reactors and microreactors (e.g., flow rates affecting interfacial area). Use dimensionless analysis (Sherwood number) to correlate mass transfer coefficients with reactor geometry .
- Statistical Validation : ANOVA and residual plots in BBD models isolate confounding variables (e.g., impurity interference) .
Q. What advanced analytical techniques are employed to quantify this compound in complex matrices?
- LC-MS/MS : Electrospray ionization (ESI) in positive ion mode with MRM transitions (e.g., m/z 127 → 85 for quantification). Limit of Detection (LOD) < 0.1 ppm in soil/water samples .
- Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 210 nm) and C18 columns; retention time ~6.2 min .
Q. How does this compound compare structurally and reactively to analogous cyclohexanone oximes?
- Structural Comparisons :
| Compound | Substituent | Melting Point (°C) | Key Reactivity |
|---|---|---|---|
| Cyclohexanone oxime | None | 89–91 | Nylon-6 precursor |
| This compound | 4-Me group | 37–39 | Beckmann rearrangement |
| Benzaldehyde oxime | Aromatic substituent | 130–132 | Photoisomerization |
- Reactivity Trends : Electron-donating groups (e.g., methyl) enhance oxime stability but slow Beckmann rearrangement versus electron-withdrawing substituents .
Methodological Considerations
Q. What computational tools predict the thermodynamic properties of this compound?
- Software : Gaussian (DFT calculations) or COSMO-RS for solubility predictions. NIST ThermoLit provides vapor-phase heat capacity data for related ketones, extrapolatable to oximes .
- Parameters : Gibbs free energy (ΔG) of formation and enthalpy (ΔH) derived from group contribution methods .
Q. How can microreactor technology enhance the scalability of this compound synthesis?
- Process Intensification : Microreactors (channel diameter < 500 µm) improve mixing efficiency, reducing reaction time from hours to minutes. Mass transfer coefficients (kLa) are 3–5× higher than batch reactors .
- Case Study : Cyclohexanone oxime synthesis in microreactors achieved 98% yield at 50°C vs. 70°C in batch mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
